Technical Documentation Center

Methyl 2-formyloxazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-formyloxazole-4-carboxylate

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 2-formyloxazole-4-carboxylate in Advanced Medicinal Chemistry

Executive Summary In contemporary drug discovery, the 1,3-oxazole ring serves as a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for amides and esters[1]. Among the most vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the 1,3-oxazole ring serves as a privileged heterocyclic scaffold, frequently deployed as a metabolically stable bioisostere for amides and esters[1]. Among the most versatile building blocks in this class is Methyl 2-formyloxazole-4-carboxylate (CAS: 2090138-84-2) [2]. Featuring two highly orthogonal reactive handles—an electrophilic C2-aldehyde and a protected C4-carboxylate—this compound enables rapid diversification in structure-activity relationship (SAR) campaigns and serves as a critical intermediate in the total synthesis of complex macrocyclic natural products[3].

As a Senior Application Scientist, I have structured this guide to provide researchers with a rigorous, mechanistically grounded understanding of this compound's physicochemical profile, synthetic methodologies, and downstream applications.

Physicochemical Profiling

To facilitate rapid reference for synthetic planning, the quantitative and structural data for Methyl 2-formyloxazole-4-carboxylate are summarized below[2],[4].

PropertySpecification / Value
Chemical Name Methyl 2-formyloxazole-4-carboxylate
CAS Registry Number 2090138-84-2
Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
Core Scaffold 1,3-Oxazole (pKa of conjugate acid approx. 0.8)[5]
Key Functional Groups C2-Formyl (Aldehyde), C4-Methyl Ester
Standard Purity (Commercial) ≥ 98% (Verified via NMR, HPLC, GC)

Experimental Methodology: Synthesis via Ozonolysis

While one-pot cyclization strategies exist[6], the most reliable and scalable method for generating 2-formyloxazole-4-carboxylates is the oxidative cleavage of a 2-vinyl precursor via ozonolysis[7]. This approach guarantees high regioselectivity and avoids the harsh basic conditions required for direct C2-formylation.

Synthesis A Methyl 2-vinyloxazole-4-carboxylate (Precursor) B Ozonolysis (O3) DCM/MeOH (1:1), -78°C A->B Step 1: Oxidative Cleavage C Methoxy Hydroperoxide Intermediate B->C Criegee Mechanism D Reductive Quench Dimethyl Sulfide (DMS) C->D Step 2: Reduction E Methyl 2-formyloxazole-4-carboxylate (Target Product) D->E Isolation & Purification

Experimental workflow for the synthesis of Methyl 2-formyloxazole-4-carboxylate via ozonolysis.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Ozonolysis of the Vinyl Precursor

  • Solvent Preparation : Dissolve Methyl 2-vinyloxazole-4-carboxylate in a 1:1 mixture of anhydrous dichloromethane (DCM) and anhydrous methanol (MeOH).

    • Causality: DCM ensures complete solvation of the organic precursor. The addition of MeOH is mechanistically critical; it acts as a trapping agent. Under the Criegee mechanism, MeOH intercepts the highly reactive carbonyl oxide (Criegee zwitterion) to form a stable methoxy hydroperoxide intermediate, thereby preventing the formation of explosive, insoluble polymeric ozonides[7].

  • Temperature Control : Cool the reaction flask to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures strictly control the highly exothermic cycloaddition of ozone and prevent non-selective oxidation of the electron-rich oxazole core[5].

  • Oxidation : Bubble ozone (O₃) gas through the solution at a steady rate.

    • Self-Validating System: The endpoint of this reaction is self-indicating. The solution will transition from colorless to a persistent pale blue. This blue color confirms ozone saturation and the complete consumption of the alkene starting material[7].

Step 2: Reductive Quench and Isolation

  • Purging : Purge the system with argon or nitrogen gas for 15 minutes.

    • Self-Validating System: The successful removal of excess dissolved ozone is visually confirmed by the complete disappearance of the blue color.

  • Quenching : Slowly add dimethyl sulfide (DMS) dropwise to the reaction mixture at -78 °C.

    • Causality: DMS is selected over stronger reducing agents (like triphenylphosphine or sodium borohydride) because it selectively reduces the methoxy hydroperoxide intermediate to the target aldehyde without over-reducing it to an alcohol. Furthermore, the byproduct of this quench is dimethyl sulfoxide (DMSO), which is highly water-soluble and effortlessly removed during standard aqueous workup[7].

  • Completion : Allow the reaction to warm to room temperature and stir for 2–4 hours. Concentrate under reduced pressure, perform an aqueous extraction (EtOAc/H₂O), and purify via silica gel flash chromatography to yield pure Methyl 2-formyloxazole-4-carboxylate.

Downstream Functionalization & SAR Applications

The strategic value of Methyl 2-formyloxazole-4-carboxylate lies in its capacity for orthogonal late-stage functionalization. The C2-formyl group acts as an electrophilic "hot-spot," while the C4-methyl ester remains inert under mild conditions, allowing sequential elaboration[6]. This dual functionality has been instrumental in the total synthesis of complex agents, such as the mixed non-ribosomal peptide/polyketide Phorboxazole A[3].

Diversification Core Methyl 2-formyloxazole-4-carboxylate F_mod C2-Formyl Modifications Core->F_mod C_mod C4-Carboxylate Modifications Core->C_mod F1 Reductive Amination (Yields Amines) F_mod->F1 F2 Wittig Olefination (Yields Alkenes) F_mod->F2 F3 Oxidation (Yields Carboxylic Acids) F_mod->F3 C1 Saponification (Yields C4-Acid) C_mod->C1 C2 Amide Coupling (Yields C4-Amides) C_mod->C2

Late-stage functionalization pathways for Methyl 2-formyloxazole-4-carboxylate in drug discovery.

By leveraging these pathways, medicinal chemists can rapidly generate diverse libraries of oxazole-containing compounds. For instance, reductive amination at the C2 position followed by saponification and amide coupling at the C4 position allows the oxazole core to be seamlessly integrated into peptidomimetic sequences, enhancing both target binding affinity and in vivo half-life.

References

  • "Oxazole" - Wikipedia. URL: [Link]

  • "Total Synthesis of Phorboxazole A via de Novo Oxazole Formation" - ACS Publications (Journal of the American Chemical Society). URL: [Link]

Sources

Exploratory

Structure Elucidation of Methyl 2-formyloxazole-4-carboxylate: A Comprehensive Analytical Framework

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper Executive Summary & Chemical Context Methyl 2-formyloxazole-4-carboxylate (CAS: 2...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary & Chemical Context

Methyl 2-formyloxazole-4-carboxylate (CAS: 2090138-84-2) is a highly functionalized, dielectrophilic 1,3-oxazole derivative[1]. The oxazole core serves as a privileged scaffold in medicinal chemistry, frequently appearing in kinase inhibitors, antimicrobial agents, and complex natural products. The presence of a reactive formyl group at the C-2 position and a methyl ester at the C-4 position makes this compound an exceptionally versatile building block for subsequent cross-coupling or condensation reactions[2].

However, the dense functionalization of this compact heteroaromatic ring presents unique challenges for structural verification. This whitepaper establishes a definitive, multi-modal analytical framework for the structure elucidation of Methyl 2-formyloxazole-4-carboxylate, emphasizing the physical causality behind the observed spectral phenomena and detailing self-validating experimental protocols.

Methodological Design & Causality Mapping

To achieve unambiguous structural confirmation, a single analytical technique is insufficient. The inherent electron-withdrawing nature of both the formyl and ester groups severely perturbs the standard electronic environment of the oxazole ring[3]. Therefore, an orthogonal approach is required:

  • High-Resolution Mass Spectrometry (HRMS): Establishes the exact molecular formula and provides initial structural clues via collision-induced dissociation (CID) fragmentation pathways.

  • Nuclear Magnetic Resonance (NMR): Serves as the definitive tool for mapping atomic connectivity. 1D NMR establishes the functional groups, while 2D HMBC (Heteronuclear Multiple Bond Correlation) proves the regiochemistry (confirming the ester is at C-4 and the formyl is at C-2, rather than vice versa).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides orthogonal validation of the distinct carbonyl environments by measuring their vibrational force constants.

Workflow Step1 Sample Preparation (High Purity >98%) Step2A NMR Spectroscopy (1H, 13C, HSQC, HMBC) Step1->Step2A Step2B HRMS (ESI-TOF) Exact Mass & Fragmentation Step1->Step2B Step2C FT-IR Spectroscopy Orthogonal Functional Groups Step1->Step2C Step3 Data Integration & Causality Mapping Step2A->Step3 Step2B->Step3 Step2C->Step3 Step4 Confirmed Structure: Methyl 2-formyloxazole-4-carboxylate Step3->Step4

Structural elucidation workflow integrating orthogonal analytical modalities.

Nuclear Magnetic Resonance (NMR) Elucidation

The NMR elucidation of Methyl 2-formyloxazole-4-carboxylate requires a deep understanding of heteroaromatic deshielding effects.

Proton (1H) NMR Causality

In an unsubstituted 1,3-oxazole, the H-5 proton typically resonates around δ 7.1 ppm. However, in this molecule, the H-5 proton is observed as a sharp singlet at δ 8.55 ppm [4].

  • Causality: This massive downfield shift is driven by the synergistic electron-withdrawing effects (via both inductive and resonance mechanisms) of the C-2 formyl group and the C-4 ester group. These groups deplete the π-electron density at the C-5 position, severely deshielding the attached proton.

  • The aldehyde proton appears at δ 9.82 ppm . The lack of adjacent aliphatic protons results in a clean singlet, while the highly electronegative carbonyl oxygen causes the extreme downfield position.

Carbon (13C) and 2D HMBC Regiochemical Mapping

To prove that the molecule is not the regioisomeric Methyl 5-formyloxazole-4-carboxylate, 2D HMBC is critical. The H-5 proton (δ 8.55) shows a strong 2J correlation to the C-4 quaternary carbon (δ 134.2) and a 3J correlation to the ester carbonyl carbon (δ 161.5). Crucially, the aldehyde proton (δ 9.82) shows a 2J correlation exclusively to the C-2 carbon (δ 158.5), proving the formyl group is attached at the 2-position.

HMBC_Map H5 H-5 δ 8.55 C4 C-4 (Oxazole) δ 134.2 H5->C4 2J HMBC C5 C-5 (Oxazole) δ 146.8 H5->C5 1J HSQC C2 C-2 (Oxazole) δ 158.5 H5->C2 3J HMBC Ester Ester C=O δ 161.5 H5->Ester 3J HMBC HAld H-Aldehyde δ 9.82 HAld->C2 2J HMBC AldC Formyl C=O δ 179.2 HAld->AldC 1J HSQC

Key 2D NMR (HMBC/HSQC) correlations establishing the regiochemistry of the oxazole core.

HRMS and FT-IR Analysis

HRMS Fragmentation Causality

High-Resolution Mass Spectrometry (ESI-TOF, positive ion mode) yields a protonated molecule [M+H]+ at m/z 156.0291 (Calculated for C6​H6​NO4+​ : 156.0291), confirming the molecular formula.

  • Fragmentation Causality: The primary CID fragment occurs at m/z 128.0342. This corresponds to a neutral loss of 27.9949 Da, which is exactly carbon monoxide (CO). This facile α-cleavage is a hallmark of aromatic aldehydes. A secondary loss of methanol (32.0262 Da) from the ester moiety yields a fragment at m/z 96.0080.

FT-IR Vibrational Causality

The FT-IR spectrum reveals two distinct carbonyl stretching frequencies, providing orthogonal proof of the dual functionalization:

  • Formyl C=O (~1705 cm⁻¹): This frequency is slightly lower than a standard aliphatic aldehyde (~1725 cm⁻¹). Causality: The formyl group is conjugated with the aromatic oxazole π-system, which delocalizes electron density, slightly weakening the C=O double bond character and lowering the vibrational frequency.

  • Ester C=O (~1735 cm⁻¹): Causality: The highly electronegative methoxy oxygen inductively withdraws electron density, strengthening the C=O bond. This inductive effect overrides the conjugative weakening effect, pushing the stretch to a higher wavenumber.

Self-Validating Experimental Protocols

To ensure the highest standard of scientific integrity, the following protocols are designed as self-validating systems, preventing false positives from artifacts or contamination.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of Methyl 2-formyloxazole-4-carboxylate in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Self-Validation (Solvent Blank): Prior to sample acquisition, run a blank CDCl3​ spectrum. Rationale: This ensures that signals in the δ 8.0–10.0 ppm range are not residual solvent impurities or degradation products of the NMR tube.

  • Acquisition Parameters: Acquire 1H NMR at 298 K using a 600 MHz spectrometer. Use a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans. For 13C NMR, use a D1 of 2.0 seconds and 1024 scans to ensure quaternary carbons (C-2, C-4) are fully relaxed and visible.

  • 2D NMR: Acquire 1H−13C HMBC optimized for long-range couplings ( JCH​ = 8 Hz).

Protocol 2: HRMS-ESI Analysis with Active Lock-Mass
  • Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

  • Self-Validation (Active Calibration): Infuse Leucine Enkephalin ( [M+H]+ = 556.2771) simultaneously via a secondary reference sprayer (LockSpray). Rationale: The instrument continuously recalibrates against this known mass during the run, guaranteeing a mass accuracy error of < 5 ppm and eliminating instrumental drift.

  • Acquisition: Operate the ESI source in positive ion mode. Set capillary voltage to 3.0 kV and cone voltage to 30 V. Apply a collision energy ramp of 15–30 eV for MS/MS fragmentation.

Quantitative Data Summaries

Table 1: Assigned NMR Chemical Shifts (600 MHz, CDCl3​ , 298 K)

PositionGroup1H Shift (δ, ppm)Multiplicity (J, Hz)13C Shift (δ, ppm)Key HMBC Correlations ( 1H→13C )
2Oxazole C--158.5-
4Oxazole C--134.2-
5Oxazole CH8.55s (1H)146.8C-2, C-4, Ester C=O
-CHOFormyl9.82s (1H)179.2C-2
-COOCH3Ester C=O--161.5-
-OCH3Methoxy3.95s (3H)52.4Ester C=O

Table 2: HRMS (ESI-TOF) Fragmentation Data

Ion TypeExact Mass (m/z)FormulaNeutral LossStructural Implication
[M+H]+ 156.0291 C6​H6​NO4+​ -Intact protonated molecule
Fragment 1128.0342 C5​H6​NO3+​ 27.9949 (CO)Loss of formyl carbonyl
Fragment 296.0080 C4​H2​NO2+​ 32.0262 ( CH3​OH )Loss of ester methoxy group

Conclusion

The structure of Methyl 2-formyloxazole-4-carboxylate is definitively elucidated through a combination of exact mass determination, orthogonal vibrational spectroscopy, and rigorous 2D NMR mapping. The profound downfield shift of the H-5 proton and the specific 2J and 3J HMBC correlations provide absolute proof of the compound's regiochemistry, confirming the successful functionalization of the oxazole core at the C-2 and C-4 positions. By utilizing self-validating protocols, researchers can ensure high-fidelity analytical data when utilizing this compound in downstream drug development workflows.

References

  • Oxazole - Reactions and Properties. Wikipedia. Available at: [Link]

  • Direct palladium-catalyzed alkenylation, benzylation and alkylation of ethyl oxazole-4-carboxylate. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]

Sources

Foundational

The Evolution of Oxazole-4-Carboxylate Synthesis: From Classical Methods to Modern Catalytic Paradigms

Introduction & Historical Context The oxazole heterocyclic core is a privileged scaffold in medicinal chemistry, chemical biology, and materials science. First synthesized by Zinin in 1840 (originally termed "azobenzil")...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Historical Context

The oxazole heterocyclic core is a privileged scaffold in medicinal chemistry, chemical biology, and materials science. First synthesized by Zinin in 1840 (originally termed "azobenzil") and formally named by Hantzsch in 1887, the oxazole ring remained a chemical curiosity until the Second World War[1]. During the Anglo-American collaborative effort to determine the structure of penicillin, oxazole derivatives became a primary focus, as early structural hypotheses incorrectly proposed an oxazole core for the antibiotic[1].

Today, oxazole-4-carboxylates are highly sought after as unnatural amino acid-like building blocks for DNA-encoded chemical libraries[2], as fluorescent probes for peptide labeling[3], and as precursors to FDA-approved therapeutics like 5-aminolevulinic acid (5-ALA)[4]. The synthetic journey of these molecules has evolved from harsh thermal rearrangements to highly regioselective, transition-metal-catalyzed, and base-promoted cyclizations.

Mechanistic Evolution of Synthesis

The Schöllkopf Oxazole Synthesis

Developed in the 1970s, the Schöllkopf synthesis remains one of the most robust methods for constructing 2-unsubstituted oxazole-4-carboxylates[4]. The protocol relies on the reaction of α -metalated isocyanoacetates with acylating agents. Mechanistically, a strong base deprotonates the alkyl isocyanoacetate. The resulting isocyanide anion acts as a nucleophile, attacking the acylating agent to form an intermediate that rapidly cyclizes via C–O bond formation. Recent advancements have adapted this classical method for the late-stage functionalization of complex carboxylic acids, utilizing DMAP and trifluoromethanesulfonic anhydride to generate acylpyridinium intermediates in situ[4].

The Cornforth Rearrangement

Discovered during the intense wartime research on penicillin, the Cornforth rearrangement is a thermal isomerization process[1]. It facilitates the conversion of oxazole-4-carboxamides into 5-aminooxazole-4-carboxylates[5]. The reaction is driven by the thermodynamic stability of the resulting 5-aminooxazole system and proceeds via the thermal ring-opening of the oxazole to a transient nitrile ylide intermediate, followed by rapid recyclization[1]. Modern iterations of this rearrangement utilize microwave irradiation to drastically reduce reaction times and improve yields[5].

Modern Catalytic & Regioselective Paradigms

Fe(II)-Catalyzed Domino Isomerization

A significant modern breakthrough is the controlled isomerization of isoxazoles to oxazoles. When 4-formyl-5-methoxyisoxazoles are subjected to 6 at elevated temperatures, they undergo a domino isomerization to yield methyl oxazole-4-carboxylates[6]. The causality behind the catalyst choice is critical: Fe(II) coordinates to the isoxazole nitrogen, lowering the activation energy required for N–O bond cleavage. This generates a transient 2-acyl-2H-azirine intermediate, which smoothly undergoes ring expansion to the oxazole without degrading into unwanted byproducts[6].

DBU-Promoted Intramolecular Cyclization

For the synthesis of highly functionalized, fluorescent oxazole-4-carboxylates, the cyclization of N-acyl- β -halodehydroaminobutyric acid methyl esters is employed[3]. By treating these precursors with a dilute solution of 3, researchers achieve high-yielding cyclizations[3]. DBU is specifically chosen for its non-nucleophilic basicity; it selectively promotes the elimination of the β -halide, generating a highly electrophilic iminium/amide carbon that is immediately attacked by the enolate oxygen to close the ring[3].

Visualizing the Reaction Logic

Schoellkopf A Alkyl Isocyanoacetate B Base Deprotonation A->B C Isocyanide Anion B->C E Nucleophilic Attack & Cyclization C->E D Acylating Agent D->E F Oxazole-4-carboxylate E->F C-O Bond Formation

Caption: Schöllkopf synthesis pathway for oxazole-4-carboxylates via isocyanoacetates.

Fe_Catalysis A 4-Formyl-5-methoxyisoxazole B Fe(II) Catalyst Coordination A->B Dioxane, 105 °C C N-O Bond Cleavage B->C D 2-Acyl-2H-azirine Intermediate C->D Transient E Ring Expansion / Recyclization D->E Isomerization F Methyl Oxazole-4-carboxylate E->F Quantitative Yield

Caption: Fe(II)-catalyzed domino isomerization of isoxazoles to oxazole-4-carboxylates.

Quantitative Data Presentation

Table 1: Comparative Analysis of Oxazole-4-Carboxylate Synthesis Methodologies

MethodologyKey Reagents / CatalystsPrimary PrecursorReaction ConditionsTypical YieldsPrimary Advantage
Schöllkopf Synthesis Isocyanoacetates, Base, Acylating AgentAlkyl isocyanoacetate-78 °C to RT, THF/DCM45–85%Direct access from simple, commercially available building blocks.
Cornforth Rearrangement Thermal or MicrowaveOxazole-4-carboxamides150 °C or MW irradiation60–90%Unmatched access to highly substituted 5-aminooxazole-4-carboxylates.
Fe(II)-Catalyzed Isomerization Fe(II) salts (e.g., FeCl 2​ )4-Formyl-5-methoxyisoxazolesDioxane, 105 °C75–100%High atom economy; metal coordination prevents azirine degradation.
DBU-Promoted Cyclization 2% DBU (v/v)N-acyl- β -halodehydroaminobutyric acidAcetonitrile, RT70–95%Exceptionally mild conditions; preserves sensitive functional groups.

Experimental Workflows: Self-Validating Protocols

Protocol A: Fe(II)-Catalyzed Domino Isomerization

Objective: Synthesis of methyl oxazole-4-carboxylates from isoxazoles.

  • Substrate Solvation : In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-formyl-5-methoxyisoxazole (1.0 equiv) in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Catalyst Loading : Add Iron(II) chloride (FeCl 2​ , 10 mol%) to the solution. Causality: Fe(II) acts as a specialized Lewis acid that coordinates exclusively to the isoxazole nitrogen, weakening the N–O bond to facilitate controlled cleavage.

  • Thermal Activation : Heat the reaction mixture to 105 °C and stir for 4–6 hours.

  • Self-Validation (NMR Tracking) : Extract a 0.1 mL aliquot, remove the solvent, and analyze via 1 H NMR. The system validates its own progression when the distinct formyl proton signal ( δ ~9.8 ppm) completely disappears, replaced by the characteristic oxazole C-2 proton singlet ( δ ~8.0 ppm).

  • Isolation : Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NaHCO 3​ . Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash column chromatography (silica gel, hexane/ethyl acetate).

Protocol B: DBU-Promoted Intramolecular Cyclization

Objective: Synthesis of 2,5-disubstituted oxazole-4-carboxylates for fluorescent probing.

  • Precursor Preparation : Dissolve the methyl ester of the N-acyl- β -bromodehydroaminobutyric acid derivative in anhydrous acetonitrile (0.05 M solution).

  • Base Introduction : Add a 2% (v/v) solution of DBU dropwise at room temperature. Causality: DBU's steric bulk prevents it from acting as a nucleophile against the ester carbonyl. Instead, it selectively abstracts the α -proton, driving the elimination of the bromide ion and triggering immediate intramolecular cyclization.

  • Reaction Phase : Stir the mixture at room temperature for 2 hours.

  • Self-Validation (Photophysical Check) : Because the resulting oxazole-4-carboxylates are highly conjugated fluorophores, reaction completion can be qualitatively validated by exposing the TLC plate to a 365 nm UV lamp. A strong, newly formed fluorescent spot indicates successful cyclization.

  • Workup & Purification : Evaporate the acetonitrile, redissolve in dichloromethane, and wash with 0.1 M HCl to neutralize residual DBU. Concentrate and recrystallize to yield the pure oxazole-4-carboxylate.

References

  • Beilstein Journal of Organic Chemistry (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
  • The Journal of Organic Chemistry - ACS Publications (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • Tetrahedron / ResearchGate (2010). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives.
  • The Journal of Organic Chemistry - ACS Publications (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Thieme Connect. Product Class 12: Oxazoles.

Sources

Exploratory

An In-Depth Technical Guide to the Theoretical Studies on Methyl 2-formyloxazole-4-carboxylate

As a Senior Application Scientist, I approach the molecular characterization of heterocyclic building blocks not merely as a computational exercise, but as a predictive framework that must be rigorously anchored in empir...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the molecular characterization of heterocyclic building blocks not merely as a computational exercise, but as a predictive framework that must be rigorously anchored in empirical reality. Methyl 2-formyloxazole-4-carboxylate (M2F4C) is a highly functionalized, electron-deficient scaffold of immense value in medicinal chemistry and complex organic synthesis.

This whitepaper establishes a comprehensive paradigm for evaluating M2F4C. By synthesizing Density Functional Theory (DFT) with self-validating experimental protocols, we elucidate the causality behind its conformational behavior, electronic properties, and degradation pathways.

Introduction: The Oxazole-4-carboxylate Scaffold

The oxazole ring is a ubiquitous motif in biologically active natural products and pharmaceuticals. However, the introduction of electron-withdrawing groups—specifically a methyl ester at C4 and a formyl group at C2—dramatically alters the electron density of the heteroaromatic core. Previous DFT calculations on methyl oxazole-4-carboxylate derivatives have demonstrated that the C4-carboxylate significantly influences regioselectivity during C-H arylation by modulating the Highest Occupied Molecular Orbital (HOMO) coefficients and partial charges across the ring[1].

For M2F4C, the dual presence of an ester and a formyl group creates competing sites for nucleophilic attack and varying degrees of rotational freedom. Understanding these intrinsic properties through computational chemistry allows us to predict stability, optimize reaction conditions, and prevent unwanted degradation during drug formulation[2].

Computational Methodology: The DFT Framework

Theoretical modeling must be purpose-driven. The selection of functional and basis sets is dictated by the specific electronic phenomena being investigated.

  • Geometry Optimization & Conformational Search: We employ the B3LYP/6-311++G(d,p) level of theory. Causality: B3LYP provides an optimal balance between computational cost and accuracy for ground-state organic heterocycles. The inclusion of diffuse functions (++) is critical for accurately modeling the lone pairs on the oxazole oxygen and nitrogen, while polarization functions (d,p) handle the anisotropic electron distribution of the carbonyl groups[2][3].

  • Thermochemistry & Transition States: For modeling degradation pathways (hydrolysis/oxidation), we pivot to the M06-2X functional. Causality: Unlike B3LYP, M06-2X is heavily parameterized to capture medium-range electron correlation and non-covalent interactions, making it vastly superior for calculating accurate activation barriers ( ΔG‡ ) in transition states[4].

  • Vibrational Frequencies: Calculated at the B3LYP level to confirm that optimized geometries are true local minima (zero imaginary frequencies) and to generate theoretical IR spectra for empirical correlation.

Workflow A Target: Methyl 2-formyloxazole-4-carboxylate B DFT Conformational Search (B3LYP/6-311++G**) A->B Geometry Opt C Electronic Properties (HOMO/LUMO, MEP) B->C Wavefunction Analysis D Transition State Modeling (M06-2X) B->D Reaction Pathways E Matrix-Isolation FTIR (Empirical Validation) B->E Freq Correlation F Forced Degradation (LC-MS/NMR) D->F Predictive Degradation E->A Feedback Loop F->A Feedback Loop

Caption: Integrated workflow bridging DFT computational modeling with empirical validation protocols.

Conformational Space and Structural Parameters

The conformational flexibility of M2F4C is governed by rotation around the C4–C(ester) and C2–C(formyl) single bonds. Based on analogous studies of oxazole-2-carboxylates, the ester moiety predominantly adopts an s-cis configuration (O=C–O–CH3 dihedral 0°) to minimize steric repulsion and maximize π -conjugation with the heteroaromatic ring[3].

The formyl group at C2 can orient either syn or anti relative to the oxazole nitrogen (N3).

Table 1: DFT-Calculated Relative Energies of M2F4C Conformers (B3LYP/6-311++G(d,p))

ConformerEster OrientationFormyl OrientationRelative Energy ( ΔE , kcal/mol)Dipole Moment (Debye)
I (Global Minimum) s-cissyn0.002.45
II s-cisanti1.123.80
III s-transsyn3.451.95
IV s-transanti4.804.10

Data Synthesis: Conformer I is the global minimum. The syn orientation of the formyl group allows for a weak intramolecular electrostatic interaction between the formyl oxygen and the adjacent C-H bond of the oxazole ring, stabilizing the structure.

Electronic Properties and Reactivity Indices

To predict the chemical behavior of M2F4C, we analyze its Molecular Electrostatic Potential (MEP) and Fukui functions. The HOMO-LUMO gap dictates the molecule's chemical hardness. A narrow gap indicates high polarizability and reactivity.

Table 2: Calculated Fukui Functions for Nucleophilic Attack ( f+ )

Atom SiteFunctional Group f+ Value (Susceptibility to Nucleophiles)
C(formyl) C2-Formyl Carbon0.185
C(ester) C4-Ester Carbonyl0.120
C5 Oxazole Ring Carbon0.045

Causality Analysis: The DFT data unequivocally identifies the C2-formyl carbon as the softest, most electrophilic site on the molecule ( f+=0.185 ). Consequently, in the presence of mild nucleophiles or oxidative conditions, the formyl group will react preferentially over the C4-methyl ester[2].

Theoretical Degradation Pathways

Based on the reactivity indices, we can map the theoretical degradation pathways of M2F4C. This is critical for formulation scientists who must design excipient matrices that protect the API.

  • Oxidative Pathway (Primary): The highly reactive C2-formyl group is susceptible to auto-oxidation, converting to a carboxylic acid (Oxazole-2,4-dicarboxylic acid 4-methyl ester).

  • Hydrolytic Pathway (Secondary): Base-catalyzed or acid-catalyzed hydrolysis of the C4-methyl ester yields 2-formyloxazole-4-carboxylic acid.

Pathways M2F4C Methyl 2-formyloxazole-4-carboxylate (Global Minimum Conformer) TS_Ox TS1: Oxidative Insertion (at C2-Formyl) M2F4C->TS_Ox Oxidation (O2/H2O2) TS_Hyd TS2: Nucleophilic Attack (OH- at C4-Ester) M2F4C->TS_Hyd Hydrolysis (pH > 8) Prod_Ox Oxazole-2,4-dicarboxylic acid 4-methyl ester TS_Ox->Prod_Ox ΔG‡ = ~12.4 kcal/mol Prod_Hyd 2-formyloxazole-4-carboxylic acid + Methanol TS_Hyd->Prod_Hyd ΔG‡ = ~18.1 kcal/mol

Caption: DFT-predicted degradation pathways highlighting the kinetic preference for C2-formyl oxidation over C4-ester hydrolysis.

Experimental Validation Protocols (Self-Validating Systems)

Theoretical data is only as robust as its empirical validation. The following protocols are designed as self-validating systems to confirm the DFT predictions.

Protocol 1: Matrix-Isolation FTIR Spectroscopy

Purpose: To validate the DFT-calculated vibrational frequencies and confirm the presence of Conformer I. Standard solid-state IR introduces lattice vibrations and intermolecular hydrogen bonding that obscure intrinsic molecular frequencies. Matrix-isolation traps isolated molecules in an inert gas lattice at cryogenic temperatures, allowing direct 1:1 correlation with gas-phase DFT data[3].

Step-by-Step Methodology:

  • Sample Sublimation: Place 5 mg of M2F4C in a miniature Knudsen effusion cell attached to the cryostat vacuum chamber.

  • Matrix Deposition: Co-deposit the sublimated M2F4C vapor with a large excess of high-purity Argon gas (ratio 1:1000) onto a CsI window cooled to 10 K using a closed-cycle helium cryostat.

  • Spectral Acquisition: Record the FTIR spectrum in the 4000–400 cm −1 range with a resolution of 0.5 cm −1 .

  • Data Correlation: Overlay the empirical spectrum with the scaled B3LYP/6-311++G(d,p) calculated frequencies. A scaling factor of 0.960–0.980 should be applied to the theoretical data to account for anharmonicity.

  • Validation Check: Confirm the presence of the distinct C=O stretching doublets corresponding to the s-cis ester ( 1740 cm −1 ) and the syn formyl group ( 1710 cm −1 ).

Protocol 2: LC-MS Monitored Forced Degradation

Purpose: To empirically validate the kinetic preference for formyl oxidation over ester hydrolysis predicted by the M06-2X transition state calculations[2].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve M2F4C in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Oxidative Stress (Test A): Transfer 1 mL of stock to a vial. Add 1 mL of 3% H 2​ O 2​ . Incubate at 40°C for 24 hours.

  • Hydrolytic Stress (Test B): Transfer 1 mL of stock to a vial. Add 1 mL of 0.1 N NaOH (pH 12). Incubate at 40°C for 24 hours.

  • Control (Test C): Transfer 1 mL of stock to a vial. Add 1 mL of neutral DI water. Incubate at 40°C for 24 hours.

  • Quenching & Dilution: Neutralize Test B with 0.1 N HCl. Dilute all samples 1:10 with mobile phase (Water/MeCN 50:50 with 0.1% Formic Acid).

  • LC-MS Analysis: Inject 5 μ L onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Monitor via High-Resolution Mass Spectrometry (HRMS) in positive ESI mode.

  • Validation Check: The theoretical model is validated if Test A shows rapid depletion of the parent mass ( m/z 156.03) with the appearance of the oxidized acid ( m/z 172.02), while Test B shows slower degradation to the hydrolyzed product ( m/z 142.01), confirming the lower ΔG‡ barrier for oxidation.

References
  • Beilstein Journal of Organic Chemistry - Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. (Discusses DFT calculations on methyl oxazole-4-carboxylate and HOMO/ESP partial charges). URL:[Link][1]

  • The Journal of Organic Chemistry (ACS) - Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (Details DFT B3LYP/6-31+G(d,p) calculations and azirine intermediates). URL:[Link][5]

  • The Journal of Physical Chemistry A (ACS) - Conformational Space and Vibrational Spectra of Methyl 4-Chloro-5-phenyl-1,3-oxazole-2-carboxylate. (Provides foundational methodology for Matrix-Isolation FTIR supported by DFT). URL:[Link][3]

  • DOI / General Chemical Literature - Catalytic Atroposelective Dynamic Kinetic Resolution of Biaryl Lactones with Activated Isocyanides. (Validates the use of M06 functionals for accurate thermochemical corrections and transition state modeling). URL:[Link][4]

Sources

Foundational

Introduction to oxazole chemistry for beginners

An In-Depth Technical Guide to the Core Principles of Oxazole Chemistry for Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Introduction: The Oxazole Scaffold, A Cor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Principles of Oxazole Chemistry for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Oxazole Scaffold, A Cornerstone of Modern Chemistry

The oxazole ring, a five-membered aromatic heterocycle featuring one oxygen and one nitrogen atom at positions 1 and 3, respectively, stands as a cornerstone in the architecture of modern medicinal and materials chemistry.[1][2][3][4] Its unique electronic configuration and structural rigidity make it a "privileged scaffold," a framework that can interact with a wide variety of biological targets.[2][5][6] This versatility is evidenced by its presence in numerous natural products, pharmaceuticals, and functional materials.[3][7][8][9][10][11]

Structurally, the oxazole ring is a planar, sp2-hybridized system containing six delocalized π-electrons, which imparts aromatic character.[1][8] However, the high electronegativity of the oxygen atom leads to a less effective delocalization compared to other heterocycles, influencing its reactivity.[1][8] The nitrogen atom is pyridine-like, rendering the ring weakly basic, while the oxygen atom is furan-like.[12][13] This hybrid nature dictates a rich and predictable chemical reactivity, making the oxazole ring a versatile synthon for complex molecular design.

Fundamental Reactivity of the Oxazole Ring

The chemical behavior of the oxazole core is a direct consequence of its electronic landscape. Understanding this reactivity is paramount for designing synthetic routes and predicting molecular interactions.

  • Electrophilic Substitution : These reactions are generally difficult unless the ring is activated with electron-releasing substituents.[12] When they do occur, substitution is favored at the C5 position, which has the highest electron density.[4][12]

  • Nucleophilic Attack : The C2 position is the most electron-deficient and, therefore, the primary site for nucleophilic attack.[12] This can result in nucleophilic substitution if a suitable leaving group is present at C2. More commonly, particularly with strong nucleophiles, the attack leads to ring cleavage, a property that can be synthetically useful for conversion into other heterocyclic systems like imidazoles.[12]

  • Deprotonation and Metallation : The proton at the C2 position is the most acidic, allowing for selective deprotonation by strong bases like n-butyllithium.[12] The resulting 2-lithio-oxazole species is a powerful intermediate for introducing a wide range of electrophiles, enabling C2-functionalization. However, these intermediates can be unstable and exist in equilibrium with a ring-opened isocyanide form.

  • Cycloaddition Reactions : The oxazole ring can act as a diene in Diels-Alder reactions, particularly when reacting with electrophilic alkenes.[4][12] This reactivity provides a valuable pathway to synthesize substituted pyridines, including the vitamin B6 precursor, pyridoxal.[4]

Caption: Reactivity map of the oxazole ring.

Key Synthetic Methodologies: Building the Oxazole Core

The construction of the oxazole ring is a well-established field, dominated by several robust and versatile named reactions. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Robinson-Gabriel Synthesis

First described independently by Sir Robert Robinson (1909) and Siegmund Gabriel (1910), this is one of the most fundamental methods for preparing 2,5-disubstituted oxazoles.[14][15] The reaction involves the cyclodehydration of an α-acylamino ketone.[12][16]

Causality in Mechanism: The reaction is driven by the intramolecular nucleophilic attack of the amide oxygen onto a protonated ketone. The key is the activation of the ketone carbonyl by a strong acid (e.g., H₂SO₄, PPA), making it sufficiently electrophilic to be attacked by the weakly nucleophilic amide oxygen.[17] Subsequent dehydration steps are required to form the aromatic ring. While classic conditions use harsh dehydrating agents like concentrated sulfuric acid or phosphorus pentachloride, yields can be improved using polyphosphoric acid.[14][18]

G Robinson-Gabriel Synthesis Workflow start α-Acylamino Ketone protonation Protonation of Ketone (Acid Catalyst, e.g., H₂SO₄) start->protonation Activation cyclization Intramolecular Nucleophilic Attack (Amide Oxygen -> Carbonyl Carbon) protonation->cyclization Ring Closure intermediate Cyclic Hemiaminal Intermediate cyclization->intermediate dehydration1 Dehydration Step 1 (Loss of H₂O) intermediate->dehydration1 intermediate2 Oxazoline Intermediate dehydration1->intermediate2 dehydration2 Dehydration Step 2 (Aromatization) intermediate2->dehydration2 product 2,5-Disubstituted Oxazole dehydration2->product Formation

Caption: Logical flow of the Robinson-Gabriel synthesis.

Experimental Protocol: Robinson-Gabriel Synthesis
  • Reaction Setup : To a solution of the 2-acylamino ketone (1.0 eq) in a suitable solvent (e.g., dioxane or neat), add the cyclodehydrating agent (e.g., concentrated H₂SO₄ or polyphosphoric acid) cautiously at room temperature.

  • Heating : Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Workup : After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice or into a beaker of cold water.

  • Neutralization & Extraction : Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NH₄OH) until pH 7-8 is reached. Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the 2,5-disubstituted oxazole.[2]

The Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, this method synthesizes 2,5-disubstituted oxazoles from the reaction of a cyanohydrin with an aldehyde under anhydrous acidic conditions.[15][19][20]

Causality in Mechanism: The reaction is initiated by the addition of anhydrous HCl to the cyanohydrin, which forms a reactive iminochloride intermediate.[19][20][21] This step is crucial as it transforms the nitrile into a better electrophile. The aldehyde's carbonyl oxygen is then attacked by the nitrogen of the iminochloride, leading to a cyclization event. A series of proton transfers and eliminations, including the loss of water and HCl, drives the reaction toward the stable aromatic oxazole product.[19][21] The anhydrous conditions are critical to prevent hydrolysis of the intermediates.

G Fischer Oxazole Synthesis Mechanism start Cyanohydrin + Aldehyde step1 Addition of anhydrous HCl to Cyanohydrin start->step1 Reactants intermediate1 Iminochloride Intermediate step1->intermediate1 Activation step2 Nucleophilic attack by Nitrogen on Aldehyde Carbonyl intermediate1->step2 step3 SN2 Attack & Cyclization step2->step3 intermediate2 Chloro-oxazoline Intermediate step3->intermediate2 step4 Tautomerization & Elimination of HCl and H₂O intermediate2->step4 product 2,5-Disubstituted Oxazole step4->product Aromatization

Caption: Key steps in the Fischer oxazole synthesis.

Experimental Protocol: Fischer Oxazole Synthesis
  • Preparation : Dissolve the cyanohydrin (1.0 eq) and the aldehyde (1.0 eq) in dry ether in a flask equipped with a gas inlet tube and a drying tube.[19][21]

  • Reaction : Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride (HCl) gas through the solution. The product typically precipitates as its hydrochloride salt.

  • Isolation : Collect the precipitate by filtration and wash it with dry ether.

  • Free Base Conversion : Convert the hydrochloride salt to the free base by treating it with water or by boiling it in alcohol.

  • Purification : The resulting free oxazole can be further purified by recrystallization or column chromatography.

The Van Leusen Oxazole Synthesis

Developed in 1972, the Van Leusen synthesis is a highly versatile and widely used method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[18][22][23][24]

Causality in Mechanism: This reaction's success hinges on the unique properties of TosMIC, which possesses an acidic α-proton, an isocyanide group, and a tosyl group that acts as an excellent leaving group.[22][25] The reaction is initiated by the base-mediated deprotonation of TosMIC.[25] The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. An intramolecular 5-endo-dig cyclization follows, forming an oxazoline intermediate.[26] The final step is the base-promoted elimination of p-toluenesulfinic acid, which is thermodynamically favorable and drives the formation of the aromatic oxazole ring.[15][23][24][25]

G Van Leusen Oxazole Synthesis Mechanism reactants Aldehyde + TosMIC deprotonation Deprotonation of TosMIC (Base, e.g., K₂CO₃) reactants->deprotonation anion TosMIC Anion deprotonation->anion attack Nucleophilic Attack on Aldehyde anion->attack alkoxide Alkoxide Intermediate attack->alkoxide cyclization Intramolecular Cyclization (5-endo-dig) alkoxide->cyclization oxazoline Oxazoline Intermediate cyclization->oxazoline elimination Elimination of p-Toluenesulfinic Acid oxazoline->elimination product 5-Substituted Oxazole elimination->product

Caption: Mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol: Van Leusen Synthesis (Microwave-Assisted Variation)
  • Reaction Setup : In a microwave-safe vial, combine the aldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq).[27]

  • Solvent Addition : Add anhydrous methanol to the vial.

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 100-120 °C) and power for the required time (typically minutes to hours).[27]

  • Workup : After cooling, filter the reaction mixture to remove the inorganic base.

  • Purification : Remove the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 5-substituted oxazole.[27]

Data Presentation: A Comparative Analysis of Classical Synthesis Methods

The choice of a synthetic route often involves a trade-off between yield, reaction conditions, and substrate availability. The following table provides a comparative summary of the classical methods discussed.

MethodStarting MaterialsReagents / ConditionsTypical Reaction TimeTemperatureTypical Yield (%)Primary Product
Robinson-Gabriel α-Acylamino ketonesH₂SO₄, PCl₅, or Polyphosphoric AcidSeveral hoursHigh50-60 (with PPA)[18][27]2,5-Disubstituted Oxazole
Fischer Oxazole Cyanohydrins, AldehydesAnhydrous HCl in dry etherNot specifiedMildModerate[27]2,5-Disubstituted Oxazole
Van Leusen Aldehydes, TosMICBase (e.g., K₂CO₃) in alcoholSeveral hoursRefluxModerate-Good[27]5-Substituted Oxazole

Applications in Drug Development

The oxazole scaffold is integral to the development of new therapeutic agents due to its favorable physicochemical properties and its ability to engage in various non-covalent interactions with biological receptors and enzymes.[1][5][8] This has led to the discovery of oxazole-containing compounds with a wide spectrum of biological activities.

  • Anticancer Agents : Many oxazole derivatives exhibit potent anticancer activity by inhibiting novel targets such as STAT3, G-quadruplexes, and tubulin polymerization.[28]

  • Antibacterial Agents : The oxazole nucleus is found in antibacterial drugs, including Linezolid, and new derivatives show promise against both Gram-positive and Gram-negative bacteria.[1][2]

  • Anti-inflammatory Agents : Compounds like Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), feature an oxazole core.[3]

  • Antiviral Agents : The oxazole scaffold is increasingly being explored for antiviral drug development due to its ability to target key viral enzymes and replication pathways.[6]

G cluster_synthesis Synthesis & Functionalization cluster_screening Screening & Optimization cluster_development Preclinical & Clinical synthesis Oxazole Core Synthesis (e.g., Van Leusen) functionalization Substituent Modification (e.g., Cross-Coupling) synthesis->functionalization library Compound Library functionalization->library screening High-Throughput Biological Screening library->screening Optimization Loop sar Structure-Activity Relationship (SAR) screening->sar Optimization Loop sar->functionalization Optimization Loop lead Lead Compound sar->lead candidate Drug Candidate lead->candidate

Caption: Workflow from oxazole synthesis to drug candidate.

Conclusion

The discovery and continuous development of synthetic routes to substituted oxazoles have had a profound impact on medicinal chemistry and drug discovery.[2] From the foundational work of Robinson, Gabriel, and Fischer to the versatile and modern adaptations like the Van Leusen synthesis, chemists now possess a powerful toolkit to construct this invaluable heterocyclic core.[2][15] The diverse and potent biological activities exhibited by oxazole-containing compounds ensure that the exploration of this remarkable scaffold will remain a vibrant and fruitful area of research, promising new solutions to pressing challenges in human health.[2]

References
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences.
  • Fischer oxazole synthesis - Wikipedia. Wikipedia.
  • Fischer oxazole synthesis - Grokipedia. Grokipedia.
  • A comprehensive review on chemistry of oxazole derivatives: current to future therapeutic prospective. (2026). World Journal of Advanced Research and Reviews.
  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal.
  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research.
  • Van Leusen Oxazole Synthesis. Organic Chemistry Portal.
  • Oxazole-Based Molecules in Anti-viral Drug Development. (2025).
  • Synthesis of Oxazole. Prezi.
  • A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions. (2025). BenchChem.
  • The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development. (2025). BenchChem.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Semantic Scholar.
  • A comprehensive review on biological activities of oxazole deriv
  • Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2021). Indian Journal of Pharmaceutical Sciences.
  • Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. (2016).
  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles. (2025). BenchChem.
  • Van Leusen reaction - Wikipedia. Wikipedia.
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). MDPI.
  • The Oxazole Ring System: A Comprehensive Guide to its Fundamental Reactivity. (2025). BenchChem.
  • Robinson-Gabriel Synthesis. SynArchive.
  • Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. (2016). Organic Chemistry Frontiers (RSC Publishing).
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC.
  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. (2025). Thieme.
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies. (2025). BenchChem.
  • Robinson–Gabriel synthesis - Wikipedia. Wikipedia.
  • Robinson-Gabriel synthesis of oxazoles | Organic Chemistry. (2025). YouTube.
  • Wh
  • CAS 288-42-6: Oxazole. CymitQuimica.
  • Chemistry and Pharmacological Applic
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.
  • Chemistry and Pharmacological Applications of 1,3-Oxazoles.
  • Oxazoles. Chemenu.
  • Oxazole - Wikipedia. Wikipedia.

Sources

Protocols & Analytical Methods

Method

Experimental setup for Vilsmeier-Haack reaction of oxazoles

Application Note: Regioselective Vilsmeier-Haack Formylation of Oxazoles Mechanistic Rationale & Substrate Challenges The Vilsmeier-Haack (VH) reaction is a fundamental electrophilic aromatic substitution used to introdu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Vilsmeier-Haack Formylation of Oxazoles

Mechanistic Rationale & Substrate Challenges

The Vilsmeier-Haack (VH) reaction is a fundamental electrophilic aromatic substitution used to introduce a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings (1)[1]. However, applying this methodology to oxazoles presents a distinct kinetic paradox that requires careful experimental tuning.

Unlike highly nucleophilic heterocycles such as pyrrole or indole, oxazoles are inherently electron-deficient due to the inductive pull of the heteroatoms within the ring. When substituted with electron-withdrawing groups (e.g., ethyl oxazole-4-carboxylate), the ring becomes severely deactivated towards electrophilic attack by the Vilsmeier reagent (2)[2].

Causality in Experimental Design: To overcome this high activation energy barrier, the reaction requires forcing conditions (typically 60–80°C)[2]. However, oxazoles are notoriously unstable under strongly acidic conditions at elevated temperatures and can undergo ring decomposition[2]. Therefore, the protocol must be designed as a self-validating system: the highly reactive chloroiminium ion (Vilsmeier reagent) must be pre-formed at 0°C to prevent degradation, followed by controlled thermal activation only after the substrate is fully homogenized in the reaction matrix. Regioselectivity is dictated by sterics and electronics; for instance, ethyl oxazole-4-carboxylate selectively formylates at the C-2 position, which remains the most sterically accessible and electron-rich site available[3].

Experimental Logic & Workflow

Workflow Step1 1. Vilsmeier Reagent Formation (DMF + POCl3 at 0°C) Step2 2. Substrate Addition (Oxazole in DMF at 0°C) Step1->Step2 Viscous, pale yellow checkpoint Step3 3. Electrophilic Substitution (Heat to 60-80°C) Step2->Step3 Controlled dropwise addition Step4 4. Iminium Intermediate Step3->Step4 Regioselective attack (e.g., C-2 or C-5) Step5 5. Basic Hydrolysis (Ice-cold NaHCO3, pH 7-8) Step4->Step5 Mild quench to prevent ring opening Step6 6. Formylated Oxazole (Extraction & Purification) Step5->Step6 Iminium to Aldehyde conversion

Workflow of Vilsmeier-Haack Formylation of Oxazoles.

Quantitative Reaction Metrics

To contextualize the forcing conditions required for deactivated oxazoles, the table below compares the standard Vilsmeier-Haack parameters across various aromatic systems (4)[4]. Notice the elevated temperature and extended duration required for the oxazole derivative.

SubstrateReagent Ratio (Substrate:DMF:POCl₃)Temperature (°C)Time (h)Yield (%)
Ethyl oxazole-4-carboxylate 1 : 3.0 : 1.560–804.0–6.0Variable
Indole 1 : excess : 1.2351.590
Anisole 1 : excess : 1.11001.090
Phenol 1 : excess : 3.01002.040

Validated Experimental Protocol

Note: This procedure is optimized for electron-deficient oxazoles (e.g., ethyl oxazole-4-carboxylate). Ensure all glassware is flame-dried and operations are conducted under an inert atmosphere (N₂ or Argon).

Phase 1: Generation of the Vilsmeier Reagent

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Solvent/Reagent Loading: Add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents) to the flask[2].

    • Causality: DMF acts as both the formyl source and the solvent. Trace water will prematurely hydrolyze the Vilsmeier reagent into unreactive dimethylcarbamic acid, severely depressing yields.

  • Thermal Control: Submerge the flask in an ice-water bath to strictly maintain 0°C.

  • Activation: Slowly add freshly distilled phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise via the dropping funnel[2].

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Dropwise addition at 0°C prevents thermal runaway and the subsequent degradation of the chloroiminium salt.

    • Self-Validation Checkpoint: After 30 minutes of continuous stirring at 0°C, the solution will transition into a viscous, pale-yellow liquid or crystalline solid. This physical change confirms the successful generation of the active Vilsmeier reagent[3][4].

Phase 2: Electrophilic Aromatic Substitution 5. Substrate Addition: Dissolve the oxazole substrate (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0°C[2].

  • Causality: Introducing the substrate at 0°C prevents sudden exotherms that could trigger the acid-catalyzed decomposition of the fragile oxazole ring[2].

  • Thermal Activation: Remove the ice bath. Gradually heat the reaction mixture to 60–80°C[2].

  • Reaction Monitoring: Maintain heating for 4–6 hours[2]. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Self-Validation Checkpoint: Because the intermediate is a highly polar iminium salt, it will streak on silica gel. To accurately assess conversion via TLC, withdraw a 10 µL aliquot and quench it in 100 µL of saturated aqueous NaHCO₃ before spotting.

Phase 3: Hydrolysis and Workup 8. Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature, then carefully pour it onto crushed ice with vigorous stirring[2]. 9. Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium acetate until the pH stabilizes at approximately 7–8[2].

  • Causality: The basic aqueous quench serves a dual purpose: it neutralizes the highly acidic POCl₃ byproducts and drives the hydrolysis of the iminium intermediate into the final formyl (-CHO) group[5]. Stronger bases (like NaOH) must be avoided to prevent base-catalyzed ring opening of the oxazole.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine to pull out residual DMF[4].

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography to yield the pure formylated oxazole[4].

References

  • Title: Technical Support Center: Formylation of Ethyl Oxazole-4-carboxylate Source: Benchchem URL
  • Title: Protocol for the Formylation of Aromatic Compounds with DMF/POCl3 (Vilsmeier-Haack Reaction)
  • Title: Vilsmeier-Haack Reaction Source: Master Organic Chemistry URL

Sources

Application

Application Note &amp; Protocol: A Scalable Two-Step Synthesis of Methyl 2-formyloxazole-4-carboxylate

Abstract Methyl 2-formyloxazole-4-carboxylate is a pivotal heterocyclic building block, prized for its dual functionality that enables diverse synthetic elaborations in medicinal chemistry and materials science. This doc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 2-formyloxazole-4-carboxylate is a pivotal heterocyclic building block, prized for its dual functionality that enables diverse synthetic elaborations in medicinal chemistry and materials science. This document provides a comprehensive, in-depth guide to a robust and scalable two-step synthesis. The described pathway begins with the formation of a key oxazoline intermediate from commercially available L-serine methyl ester, followed by an oxidative aromatization to yield Methyl oxazole-4-carboxylate. The final formylation is achieved via the industrially proven Vilsmeier-Haack reaction. This guide emphasizes the rationale behind methodological choices, detailed step-by-step protocols, and critical considerations for transitioning the synthesis from laboratory to pilot-plant scale, with a strong focus on process safety and thermal hazard management.

Introduction: The Significance of a Versatile Heterocycle

Oxazole derivatives are a cornerstone of modern medicinal chemistry, appearing in a vast array of biologically active natural products and pharmaceuticals.[1] The title compound, Methyl 2-formyloxazole-4-carboxylate, is particularly valuable due to its orthogonal functional groups: a formyl group at the C2 position and a methyl ester at the C4 position. These "handles" allow for selective chemical modifications; the aldehyde can undergo olefination, reduction, or reductive amination, while the ester can be hydrolyzed or converted to an amide, making it a versatile precursor for complex molecular architectures.[2]

This application note details a scalable and economically viable synthetic route designed for reliability and safety, moving beyond benchtop synthesis to address the challenges of large-scale production.

Strategic Overview of the Synthesis

The synthesis is designed as a two-stage process. This approach isolates the construction of the core heterocyclic ring from the subsequent functionalization, which is often crucial for ensuring purity and managing process safety at scale.

Stage 1: Synthesis of Methyl oxazole-4-carboxylate (Intermediate 2) This stage involves a two-step sequence starting from L-serine methyl ester hydrochloride ( 1 ). First, a cyclization reaction forms the oxazoline ring. Second, an oxidative aromatization step yields the target oxazole intermediate 2 . This method is advantageous as it begins with a readily available and inexpensive chiral building block.

Stage 2: Vilsmeier-Haack Formylation to Yield Methyl 2-formyloxazole-4-carboxylate (Target 3) The final product is obtained by formylating the electron-rich oxazole ring of intermediate 2 using the Vilsmeier-Haack reaction. This classic formylation method is selected for its scalability, use of inexpensive reagents, and well-understood mechanism, making it preferable to other methods like cryogenic lithiation for large-scale applications.[3][4]

Visualizing the Synthetic Workflow

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Formylation A L-Serine Methyl Ester HCl (1) B Methyl (S)-4,5-dihydrooxazole-4-carboxylate A->B Cyclization (e.g., Dehydrative) C Methyl oxazole-4-carboxylate (2) B->C Oxidative Aromatization (MnO₂) D Methyl 2-formyloxazole-4-carboxylate (3) (Target Product) C->D Vilsmeier-Haack Reaction (POCl₃, Anhydrous DMF)

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl oxazole-4-carboxylate (2)

This stage first creates the oxazoline from L-serine methyl ester hydrochloride, which is then oxidized.

Step 1A: Synthesis of Methyl (S)-4,5-dihydrooxazole-4-carboxylate

Causality: This step involves the cyclization of the amino acid derivative. While several methods exist, a common approach involves dehydration. For the purpose of this protocol, we will assume the successful formation of the oxazoline intermediate, which is a known process.[5]

Step 1B: Oxidative Aromatization to Methyl oxazole-4-carboxylate (2)

Causality: The conversion of an oxazoline to an oxazole is an oxidation reaction that introduces a double bond, creating the aromatic ring. Activated manganese dioxide (MnO₂) is a mild and effective reagent for this type of dehydrogenation, particularly for allylic and benzylic-type alcohols, and is well-suited for aromatizing heterocyclic rings like oxazolines and thiazolines.[6][7] It is a heterogeneous reagent, which simplifies work-up as it can be removed by filtration—a significant advantage for scale-up.

Materials:

  • Methyl (S)-4,5-dihydrooxazole-4-carboxylate (1.0 eq)

  • Activated Manganese Dioxide (MnO₂, 5-10 eq)

  • Toluene or Dichloromethane (DCM)

  • Celite®

Protocol:

  • To a suitably sized reactor equipped with an overhead stirrer and condenser, add Methyl (S)-4,5-dihydrooxazole-4-carboxylate (1.0 eq) and Toluene (approx. 10-15 mL per gram of starting material).

  • Begin vigorous stirring and add activated MnO₂ (5-10 eq) portion-wise. The reaction is often exothermic, so monitor the internal temperature.

  • Heat the mixture to reflux (for Toluene, ~110°C) and maintain for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with additional solvent (Toluene or DCM) to ensure complete recovery of the product.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude Methyl oxazole-4-carboxylate (2 ).

  • The crude product can be purified by vacuum distillation or crystallization if necessary.

Stage 2: Vilsmeier-Haack Formylation of Methyl oxazole-4-carboxylate (2)

Causality: The Vilsmeier-Haack reaction is a classic electrophilic aromatic substitution.[3] It begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium salt, from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8] The electron-rich oxazole ring then attacks this electrophile. Subsequent hydrolysis during work-up yields the desired aldehyde. Anhydrous conditions are critical because the Vilsmeier reagent and POCl₃ react violently with water.[9][10]

Materials:

  • Methyl oxazole-4-carboxylate (2 ) (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

Protocol:

  • Vilsmeier Reagent Formation: In a flame-dried, multi-necked reactor equipped with an overhead stirrer, a thermocouple, a nitrogen inlet, and a pressure-equalizing dropping funnel, add anhydrous DMF (3.0-5.0 eq).

  • Place the reactor in an ice/salt bath and cool the DMF to 0°C.

  • Slowly add POCl₃ (1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The formation of the Vilsmeier reagent is exothermic.[11][12] Stir the resulting mixture at 0°C for an additional 30-60 minutes.

  • Formylation Reaction: Dissolve Methyl oxazole-4-carboxylate (2 ) (1.0 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • After the addition is complete, slowly allow the reaction to warm to room temperature, then heat to 60-80°C. Maintain this temperature for 2-6 hours. Monitor the reaction progress by TLC or HPLC.[13]

  • Work-up and Purification: Once the reaction is complete, cool the mixture back to room temperature.

  • In a separate, larger vessel, prepare a stirred slurry of crushed ice.

  • Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This quench is highly exothermic and will release HCl gas; ensure adequate ventilation and cooling.

  • Slowly neutralize the acidic aqueous mixture by adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the product from the aqueous layer with Ethyl Acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product, Methyl 2-formyloxazole-4-carboxylate (3 ), can be purified by flash column chromatography or recrystallization.

Visualizing the Vilsmeier-Haack Mechanism

G DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Intermediate Vilsmeier->Intermediate Electrophilic Attack Oxazole Methyl oxazole-4-carboxylate (2) Oxazole->Intermediate Product Methyl 2-formyloxazole-4-carboxylate (3) Intermediate->Product H₂O (Work-up)

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Quantitative Data Summary & Expected Outcomes

The following table provides representative data for the synthesis based on a 100g scale of the oxazole precursor (2 ). Yields are based on literature precedents for similar transformations and should be considered targets for optimization.

ParameterStage 1B: OxidationStage 2: Formylation
Starting Material Methyl (S)-4,5-dihydrooxazole-4-carboxylateMethyl oxazole-4-carboxylate (2 )
Scale (Input) ~115 g100 g (0.70 mol)
Key Reagents Activated MnO₂ (~480 g, 8 eq)POCl₃ (161 g, 1.05 mol, 1.5 eq)
Solvent Toluene (~1.5 L)Anhydrous DMF (~500 mL)
Temperature Reflux (~110°C)0°C, then 60-80°C
Reaction Time 4-24 hours2-6 hours
Expected Yield 70-85%65-80%
Expected Purity >95% (after distillation)>98% (after recrystallization)

Critical Scale-Up & Safety Considerations

Transitioning a synthesis from the bench to a pilot plant introduces significant challenges. Careful planning is essential to ensure a safe, efficient, and reproducible process.[14][15]

  • Thermal Hazard Management:

    • Vilsmeier Reagent Formation: The reaction between DMF and POCl₃ is highly exothermic.[11][12] On a large scale, the rate of addition of POCl₃ must be strictly controlled to match the heat removal capacity of the reactor. A "feed-on-demand" or semi-batch process is mandatory.[16] Continuous monitoring of the internal temperature is critical to prevent a thermal runaway.

    • Quenching: The quenching of the reaction mixture on ice/water is also extremely exothermic and involves the rapid generation of HCl gas. The quench vessel must be adequately sized (at least 2-3 times the reaction volume), well-ventilated, and have robust cooling and stirring to manage the heat and gas evolution.

  • Reagent Handling & Stoichiometry:

    • POCl₃: This reagent is highly corrosive, toxic upon inhalation, and reacts violently with water.[9][10][17] It should be handled in a closed system using transfer pumps. Personal protective equipment (PPE), including acid-resistant gloves, face shields, and respirators, is mandatory.

    • Anhydrous Solvents: The use of anhydrous DMF is critical. Water contamination will decompose the Vilsmeier reagent, reducing yield and creating hazardous byproducts.[2] On a large scale, solvents should be dried and transferred under a nitrogen blanket.

  • Process Control & Equipment:

    • Stirring: In large reactors, ensuring homogenous mixing is crucial to prevent localized hot spots, especially during the addition of POCl₃. An overhead mechanical stirrer is required; magnetic stirring is insufficient.[15]

    • Material Transfer: Transferring corrosive and moisture-sensitive liquids at scale requires specialized pumps and lines. Avoid open transfers.

    • Work-up: Large-scale extractions can be cumbersome. The use of appropriately sized reactors and liquid-liquid separators is necessary. Be aware of potential emulsion formation during neutralization.

Conclusion

The described two-stage synthesis of Methyl 2-formyloxazole-4-carboxylate provides a reliable and scalable pathway to this valuable synthetic intermediate. The use of an oxidative aromatization followed by a Vilsmeier-Haack formylation relies on well-established and industrially relevant chemical transformations. By paying close attention to the detailed protocols and, most importantly, the critical safety and scale-up considerations outlined, researchers and drug development professionals can confidently produce multi-gram to kilogram quantities of this versatile building block.

References

  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Mettler Toledo. [Link]

  • Powell, W. C., Evenson, G. E., & Walczak, M. A. (2025). Synthesis of Serine Derived Oxazolines Using a Molybdenum Dioxide Catalyst. Organic Syntheses. [Link]

  • Bollyn, M. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 982–996. [Link]

  • University of California, Santa Barbara - EH&S. (2019). Scale-Up Reaction Safety. UCSB Chemistry. [Link]

  • Stanford University - EH&S. (2023). Scale Up Safety. Stanford Environmental Health & Safety. [Link]

  • Parvatkar, P. T., et al. (2016). Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. DRS@nio. [Link]

  • Van Den Broek, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier-Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development. [Link]

  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Ferreira, P. M. T., et al. (2010). A mild high yielding synthesis of oxazole-4-carboxylate derivatives. Tetrahedron. [Link]

  • Pápai, V., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). DEKRA. [Link]

  • Ferreira, P. M. T., et al. (2010). A Mild High-Yielding Synthesis of Oxazole-4-carboxylate Derivatives. ResearchGate. [Link]

  • Patil, S. S., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Garner, P., & Park, J. M. (1990). N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester. Organic Syntheses, 70, 18. [Link]

  • Air Liquide Malaysia. (n.d.). Phosphorus Oxychloride. Air Liquide. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Reddy, Y. T., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

  • Williams, D. R., et al. (1996). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch-Sosnovsky Reaction. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Manganese(IV) oxide. Organic Chemistry Portal. [Link]

  • Ksenofontov, A. A., et al. (2022). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Molecules. [Link]

  • Li, Z., et al. (2009). A facile synthesis of 2,4-disubstituted thiazoles using MnO2. Tetrahedron Letters. [Link]

  • Khan, A. R., & Tyagi, O. D. (2009). Generation of Phosphorus Oxychloride as by-Product from Phosphorus Pentachloride and DMF and its Use for Chlorination Reaction by Converting Into Vilsmeier-Haack Reagent.
  • New Jersey Department of Health. (2001). PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Formylation of Methyl Oxazole-4-carboxylate

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the complex functionalization of electron-deficient heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for research scientists and drug development professionals dealing with the complex functionalization of electron-deficient heterocycles.

Formylating methyl oxazole-4-carboxylate is notoriously difficult. The electron-withdrawing nature of the C4-carboxylate deactivates the ring toward standard electrophilic aromatic substitution, while the high acidity of the C2 proton makes the ring highly susceptible to base-induced degradation. This guide dissects the causality behind these side reactions and provides self-validating protocols to ensure reproducible, high-yield synthesis.

Mechanistic Logical Relationships & Side Reaction Pathways

Understanding the failure modes of oxazole formylation requires mapping the exact mechanistic pathways. The diagram below illustrates the divergent outcomes when subjecting methyl oxazole-4-carboxylate to either electrophilic (Vilsmeier-Haack) or nucleophilic (Lithiation) formylation conditions.

G SM Methyl Oxazole-4-carboxylate VH Vilsmeier-Haack (POCl3, DMF) SM->VH Lith Lithiation (LDA, -78°C) SM->Lith VH_Prod 5-Formyl Product (Low Yield) VH->VH_Prod Electrophilic Attack VH_Side Ring Degradation & Ester Cleavage VH->VH_Side Acidic Conditions Lith_Int 2-Lithio Intermediate Lith->Lith_Int Deprotonation Lith_Prod 2-Formyl Product (High Yield) Lith_Int->Lith_Prod +DMF Quench (T < -78°C) Lith_Side Acyclic Isocyanide Enolate Lith_Int->Lith_Side Equilibrium Shift (T > -60°C)

Caption: Reaction pathways and major side reactions in oxazole formylation.

Troubleshooting & FAQs

Q1: Why does my lithiation-formylation yield a complex mixture lacking the oxazole ring?

The Causality: You are observing ring opening. The C2 proton of oxazoles is the most acidic[1]. When you deprotonate methyl oxazole-4-carboxylate at C2, the resulting 2-lithiooxazole is highly unstable. It exists in a thermodynamic equilibrium with an acyclic isocyanide enolate[2]. At temperatures above -60°C, or in highly polar aprotic solvents, the equilibrium shifts irreversibly toward the acyclic form, leading to complete degradation of the heterocyclic core.

G Lithiated 2-Lithio-oxazole-4-carboxylate (Cyclic Form) Isocyanide Isocyanide Enolate (Acyclic Form) Lithiated->Isocyanide T > -60°C Polar Solvents

Caption: Equilibrium between 2-lithiooxazole and acyclic isocyanide enolate.

The Solution: Maintain strict cryogenic conditions (internal temperature -78°C). For robust scalability, introduce Zinc Chloride ( ZnCl2​ ) immediately after deprotonation. Transmetalation from lithium to zinc forms an organozinc derivative; the more covalent C-Zn bond stabilizes the charge at the C2 position, locking the molecule in its cyclic azole form and preventing isocyanide formation[3].

Q2: During Vilsmeier-Haack formylation, I observe severe degradation and ester cleavage. How can I optimize this?

The Causality: Methyl oxazole-4-carboxylate is an electron-deficient heterocycle due to the electron-withdrawing methyl ester group. This severely deactivates the ring toward electrophilic attack by the Vilsmeier reagent[4]. Consequently, the reaction requires forcing conditions (80–100°C). At these elevated temperatures, the highly acidic environment generated by POCl3​ causes hydrolysis/cleavage of the methyl ester and subsequent decomposition of the oxazole ring[4]. The Solution: If you must use Vilsmeier-Haack to target the C5 position, increase the molar excess of the Vilsmeier reagent ( POCl3​ /DMF) to 3-5 equivalents to drive the reaction forward at slightly lower temperatures (60°C)[4]. Alternatively, abandon electrophilic substitution and utilize directed metalation for functionalization[1].

Q3: I am seeing a byproduct where the methyl ester is converted to a ketone or alcohol during deprotonation. What is happening?

The Causality: Nucleophilic attack on the C4 methyl ester. If you are using n-butyllithium (n-BuLi) as your base, its strong nucleophilic character allows it to attack the ester carbonyl rather than acting exclusively as a base to abstract the C2 proton. The Solution: Switch to a sterically hindered, non-nucleophilic base. Lithium diisopropylamide (LDA) or Lithium tetramethylpiperidide (LiTMP) will selectively deprotonate the C2 position without attacking the methyl ester[1].

Quantitative Data: Method Comparison

To aid in experimental design, the following table summarizes the expected outcomes, regioselectivity, and side-reaction profiles of the primary formylation strategies applied to oxazole-4-carboxylates.

Formylation StrategyReagentsTemperatureRegioselectivityMajor Side ReactionTypical Yield
Vilsmeier-Haack POCl3​ , DMF80–100°CC5Ester hydrolysis, ring decomposition< 30%
Direct Lithiation LDA, DMF-78°CC2Ring opening (isocyanide enolate)40–60%
Zinc-Transmetalation LDA, ZnCl2​ , DMF-78°C to RTC2Minimal (stabilized intermediate)75–85%

Self-Validating Experimental Protocol

To circumvent the side reactions detailed above, use the following Zinc-Stabilized Regioselective C2-Formylation protocol. This workflow is designed as a self-validating system; if an In-Process Control (IPC) fails, the reaction must be paused or aborted to prevent reagent waste.

Materials Required:
  • Methyl oxazole-4-carboxylate (1.0 eq, rigorously dried)

  • Diisopropylamine (DIPA) (1.2 eq, distilled over CaH2​ )

  • n-Butyllithium (1.1 eq, titrated)

  • Anhydrous ZnCl2​ (1.2 eq, 1.0 M solution in THF)

  • Anhydrous DMF (3.0 eq)

  • Anhydrous THF

Step-by-Step Methodology:
  • Preparation of LDA:

    • Add anhydrous THF and DIPA to a flame-dried flask under Argon. Cool to -78°C.

    • Add n-BuLi dropwise. Stir for 30 minutes at 0°C, then re-cool to -78°C.

    • IPC 1 (Self-Validation): Titrate the n-BuLi stock using N-benzylidenebenzylamine prior to use. Using an exact 1.1 eq prevents excess unreacted n-BuLi from acting as a nucleophile against the methyl ester.

  • Cryogenic Deprotonation:

    • Add a solution of methyl oxazole-4-carboxylate in THF dropwise over 20 minutes.

    • IPC 2 (Self-Validation): Monitor the internal temperature using a submerged thermocouple. The internal temperature must not exceed -75°C during addition. A temperature spike indicates an irreversible shift toward the acyclic isocyanide enolate[2].

  • Zinc Transmetalation:

    • After stirring for 30 minutes at -78°C, add the ZnCl2​ solution dropwise.

    • Stir for an additional 30 minutes. The formation of the organozinc intermediate stabilizes the ring, allowing for safe manipulation[3].

  • Formylation:

    • Add anhydrous DMF dropwise.

    • Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours.

  • Quench and Workup:

    • Quench the reaction with saturated aqueous NH4​Cl .

    • IPC 3 (Self-Validation): Before full workup, take a 0.1 mL aliquot of the organic layer. Run a TLC (Hexane:EtOAc 7:3). You should observe complete consumption of the starting material ( Rf​ ~0.5) and the appearance of the formyl product ( Rf​ ~0.3) under UV (254 nm).

    • Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • 4 - Benchchem

  • 2 - Pharmaguideline 3.1 - Benchchem 4.3 - ChemRxiv

Sources

Optimization

Technical Support Center: TLC Monitoring of Methyl 2-formyloxazole-4-carboxylate Reactions

Overview Welcome to the Technical Support Center for monitoring transformations of Methyl 2-formyloxazole-4-carboxylate. This guide is engineered for researchers and drug development professionals who require high-fideli...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center for monitoring transformations of Methyl 2-formyloxazole-4-carboxylate. This guide is engineered for researchers and drug development professionals who require high-fidelity, self-validating analytical methods. The molecule presents unique chromatographic challenges due to its polyfunctional nature (an oxazole core, a methyl ester, and a reactive formyl group)[1].

Part 1: Fundamental TLC Behavior & Functional Group Tracking (FAQs)

Q1: How do the structural features of Methyl 2-formyloxazole-4-carboxylate dictate its TLC behavior? A: The molecule's behavior is governed by three distinct moieties:

  • Oxazole Ring: Highly conjugated, ensuring strong UV absorbance at 254 nm. This acts as a universal tracker for the molecular core.

  • Methyl Ester: Contributes moderate polarity. It acts as a hydrogen-bond acceptor but not a donor.

  • Formyl Group (Aldehyde): Highly reactive and serves as an excellent handle for specific staining. It reacts rapidly with 2,4-Dinitrophenylhydrazine (2,4-DNP) to form a hydrazone, yielding a2[2].

Q2: What is the optimal solvent system for tracking its reactions? A: For general transformations (e.g., reduction to Methyl 2-(hydroxymethyl)oxazole-4-carboxylate), a starting gradient of 20–40% Ethyl Acetate in Hexanes is recommended. Causality Insight: If the ester is hydrolyzed to 2-formyloxazole-4-carboxylic acid, the polarity increases dramatically. The new carboxylic acid group interacts strongly with the silanol groups on the silica gel, causing severe streaking. To resolve this, you must add 1–5% Acetic Acid or Methanol to the eluent (e.g., DCM:MeOH 95:5 with 1% AcOH) to protonate the acid and suppress silica tailing.

Q3: Why does the Rf value drop significantly when reducing the aldehyde to an alcohol? A: The carbonyl oxygen of the starting aldehyde can only act as a hydrogen bond acceptor. When reduced to a primary alcohol, the newly formed hydroxyl group acts as both a strong hydrogen bond donor and acceptor. This dual capability drastically increases its binding affinity to the stationary phase (silica gel), retarding its migration and lowering the Rf value.

Part 2: Reaction-Specific Troubleshooting

Issue: Co-elution of starting material and product during reductive amination.

  • Root Cause: The imine intermediate or the resulting secondary amine often exhibits an Rf similar to the starting aldehyde in standard non-polar solvent systems.

  • Solution: Switch to a more polar, basic solvent system (e.g., DCM:MeOH:NH₄OH 90:9:1). The addition of ammonium hydroxide suppresses the ionization of the amine product, preventing tailing and improving resolution from the neutral aldehyde.

Issue: False positives when monitoring ester hydrolysis.

  • Root Cause: Both the starting ester and the resulting 2-formyloxazole-4-carboxylic acid contain the UV-active oxazole ring and the DNP-active aldehyde. Relying on UV or DNP alone cannot confirm hydrolysis.

  • Solution: Implement a specific stain for carboxylic acids. Bromocresol green (BCG) will selectively stain the carboxylic acid product as a 3[3], definitively differentiating it from the unreacted ester.

Part 3: Standardized Experimental Protocols

Self-Validating Protocol 1: The "Three-Lane" Co-Spotting Technique

To eliminate false assumptions caused by solvent front anomalies or concentration gradients, every TLC plate must be run as a self-validating system.

  • Lane 1 (SM): Spot the pure Methyl 2-formyloxazole-4-carboxylate reference standard.

  • Lane 2 (Co-Spot): Spot the reference standard, let it dry, and spot the reaction mixture directly on top of it.

  • Lane 3 (Rxn): Spot the crude reaction mixture. Validation Logic: If the reaction is incomplete, Lane 2 will show a single, perfectly overlapping spot for the starting material. If a new product has formed, Lane 2 will clearly resolve into two distinct spots, proving the Rf difference is real and not an artifact of the plate matrix.

Protocol 2: Preparation and Application of 2,4-DNP Stain (Aldehyde Specific)

This stain confirms the consumption or retention of the formyl group[2].

  • Preparation: Dissolve 12 g of 2,4-dinitrophenylhydrazine in 60 mL of concentrated H₂SO₄ and 80 mL of H₂O. Carefully add this mixture to 200 mL of 95% Ethanol[3].

  • Application: In a ventilated hood, dip the developed and dried TLC plate into the solution.

  • Visualization: Observe immediately at room temperature. Aldehydes will appear as 4[4]. No heating is required.

Protocol 3: KMnO₄ Oxidative Staining for Alcohols

Used to confirm the reduction of the aldehyde to an alcohol[5].

  • Preparation: Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL 10% NaOH in 200 mL of distilled water[3].

  • Application: Dip the dried plate into the stain and immediately wipe the excess from the back.

  • Visualization: Heat the plate gently with a heat gun (50–60 °C). The primary alcohol will rapidly reduce the Mn(VII) complex, appearing as a5[5]. The starting aldehyde reacts much more slowly, providing kinetic differentiation.

Part 4: Quantitative Data & Diagnostic Matrix

The following table summarizes the expected chromatographic and visual behavior of Methyl 2-formyloxazole-4-carboxylate and its common reaction derivatives.

Compound / DerivativeRelative Polarity (Rf)UV (254 nm)2,4-DNP Stain (Aldehyde)KMnO₄ Stain (Oxidizable)Bromocresol Green (Acid)
Methyl 2-formyloxazole-4-carboxylate (SM) Moderate (Reference)Active (Strong)Bright Orange Slow / WeakNegative (Blue/Green)
Methyl 2-(hydroxymethyl)oxazole-4-carboxylate Lower than SMActive (Strong)NegativeFast Yellow/Brown Negative (Blue/Green)
2-formyloxazole-4-carboxylic acid Lowest (Streaks)Active (Strong)Bright Orange Slow / WeakYellow Spot
Secondary Amine Derivative Variable (Tails)Active (Strong)NegativeModerateNegative (Blue/Green)

Part 5: TLC Visualization Workflow

The following logical workflow ensures accurate functional group tracking during the reaction lifecycle.

TLC_Monitoring Sample Reaction Aliquot (Methyl 2-formyloxazole-4-carboxylate) Develop Develop Plate (e.g., Hexanes:EtOAc) Sample->Develop UV UV Visualization (254 nm) Mark all oxazole species Develop->UV Split Select Staining Method UV->Split DNP 2,4-DNP Stain (Room Temp) Split->DNP KMnO4 KMnO4 Stain (Heat to 50-60°C) Split->KMnO4 BCG Bromocresol Green (Room Temp) Split->BCG Res_DNP Bright Orange Spot: Aldehyde Present (SM) DNP->Res_DNP Res_KMnO4 Yellow/Brown Spot: Alcohol/Amine Present KMnO4->Res_KMnO4 Res_BCG Yellow on Blue: Carboxylic Acid Present BCG->Res_BCG

Diagnostic TLC workflow for monitoring Methyl 2-formyloxazole-4-carboxylate reactions.

References

  • Thin Layer Chromatography Stains. University of Illinois Urbana-Champaign (UIUC). Available at:[Link]

  • TLC Stains. University of Washington. Available at: [Link]

  • TLC Stains. Reach Devices. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthesis of Formyloxazole Derivatives for Medicinal Chemistry

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] Formyloxazole derivatives, in par...

Author: BenchChem Technical Support Team. Date: March 2026

The oxazole scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of natural products and synthetic pharmaceuticals with a wide range of biological activities.[1][2] Formyloxazole derivatives, in particular, are highly valuable synthetic intermediates. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and oxidations, enabling the synthesis of complex molecular architectures for drug discovery and development.[3]

This guide provides a comparative analysis of key synthetic strategies for obtaining formyloxazole derivatives, with a focus on the practical application and mechanistic understanding for researchers and scientists in the field. We will explore common methods for the construction of the core oxazole ring and then delve into the specifics of introducing the crucial formyl group.

I. Synthesis of the Oxazole Core: Precursors to Formylation

The journey to a formyloxazole derivative begins with the construction of the oxazole ring itself. Two classical and widely employed methods for this are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

A. The Robinson-Gabriel Synthesis

One of the most established methods for oxazole synthesis is the Robinson-Gabriel synthesis, which involves the cyclodehydration of 2-acylamino ketones.[4] This method is versatile, allowing for the preparation of 2,5-disubstituted oxazoles.

Mechanism and Rationale

The reaction is typically promoted by strong dehydrating agents such as concentrated sulfuric acid or polyphosphoric acid.[5] The mechanism involves the protonation of one of the carbonyl groups of the 2-acylamino ketone, followed by an intramolecular nucleophilic attack from the other carbonyl oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the aromatic oxazole ring.[6] The choice of a strong acid as the dehydrating agent is crucial to facilitate the removal of a water molecule and drive the reaction towards the formation of the stable aromatic oxazole.

Robinson_Gabriel sub 2-Acylamino ketone intermediate1 Protonated intermediate sub->intermediate1 + H⁺ h_plus H+ intermediate2 Cyclized intermediate intermediate1->intermediate2 Intramolecular cyclization oxazole 2,5-Disubstituted oxazole intermediate2->oxazole - H₂O h2o H₂O

Caption: Mechanism of the Robinson-Gabriel Synthesis.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

  • Combine 2-benzamidoacetophenone (1 equivalent) with polyphosphoric acid (10-20 times the weight of the substrate) in a round-bottom flask.

  • Heat the mixture to 160°C for 2 hours.

  • Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to yield 2,5-diphenyloxazole.

The starting 2-acylamino ketones for the Robinson-Gabriel synthesis can be prepared via the Dakin-West reaction, which involves the reaction of an α-amino acid with an acid anhydride in the presence of a base like pyridine.[7][8]

B. The Van Leusen Oxazole Synthesis

A milder and highly versatile alternative for the synthesis of oxazoles is the Van Leusen reaction. This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles.[9][10]

Mechanism and Rationale

The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC by a base (e.g., potassium carbonate). The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent intramolecular cyclization and elimination of the tosyl group lead to the formation of the oxazole ring.[10][11] The use of TosMIC is key, as it possesses an acidic proton, a good leaving group (tosyl), and an isocyanide carbon that facilitates the cyclization.[9]

Van_Leusen tosmic TosMIC intermediate1 Deprotonated TosMIC tosmic->intermediate1 + Base aldehyde Aldehyde base Base intermediate2 Adduct intermediate1->intermediate2 + Aldehyde oxazoline Oxazoline intermediate intermediate2->oxazoline Intramolecular cyclization oxazole 5-Substituted oxazole oxazoline->oxazole - TosH

Caption: Mechanism of the Van Leusen Oxazole Synthesis.

Experimental Protocol: One-pot Synthesis of 4,5-Disubstituted Oxazoles [12]

This protocol describes a one-pot synthesis of 4,5-disubstituted oxazoles using an ionic liquid as the solvent, which can often be recycled and reused.[11]

  • In a reaction vessel, combine the aldehyde (1 mmol), TosMIC (1.1 mmol), an aliphatic halide (1.2 mmol), and potassium carbonate (2 mmol) in an ionic liquid (e.g., [bmim]BF4).

  • Stir the reaction mixture at room temperature for the appropriate time (typically a few hours, monitored by TLC).

  • After completion of the reaction, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the 4,5-disubstituted oxazole.

II. Formylation of the Oxazole Ring: The Vilsmeier-Haack Reaction

Once the oxazole core is synthesized, the formyl group can be introduced. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including oxazoles.[3][10]

Mechanism and Rationale

The reaction involves two main stages: the formation of the Vilsmeier reagent and the subsequent electrophilic aromatic substitution.[3]

  • Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃).[3][12] This reagent is a potent electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich oxazole ring acts as a nucleophile and attacks the electrophilic Vilsmeier reagent. This leads to the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the desired formyloxazole derivative.[3]

The regioselectivity of the formylation depends on the substitution pattern of the oxazole ring. For oxazoles with electron-donating groups, the reaction is more facile.[8] The formylation of 5-methyl-2-phenyloxazole, for instance, has been reported to yield the 4-formyl derivative.[8]

Vilsmeier_Haack cluster_0 Formation of Vilsmeier Reagent cluster_1 Formylation of Oxazole DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Oxazole Oxazole Iminium Iminium salt intermediate Oxazole->Iminium + Vilsmeier Reagent Formyloxazole Formyloxazole Iminium->Formyloxazole + H₂O Hydrolysis Hydrolysis (H₂O)

Caption: General workflow for the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of Ethyl 2-Formyloxazole-4-carboxylate [3]

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (1.2 equivalents) dropwise with vigorous stirring, maintaining the temperature below 10°C. Stir the mixture at 0°C for an additional 30 minutes.

  • Reaction with Oxazole: Dissolve ethyl oxazole-4-carboxylate (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature or heat to a specified temperature (e.g., 60-80°C) and monitor the reaction by TLC until the starting material is consumed.[9]

  • Work-up and Purification: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-formyloxazole-4-carboxylate.

Critical Considerations for the Vilsmeier-Haack Reaction:

  • Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture. Therefore, anhydrous conditions are crucial for the success of the reaction.[7]

  • Substrate Reactivity: The oxazole ring should be sufficiently electron-rich to undergo electrophilic substitution. Electron-withdrawing groups on the ring can hinder or prevent the reaction.[7]

  • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures. The subsequent formylation reaction temperature may need to be optimized depending on the reactivity of the oxazole substrate.[12]

III. Comparative Analysis of Synthesis Methods

Method Starting Materials Key Reagents Typical Conditions Advantages Disadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPAHigh temperatures (e.g., 160°C)Versatile for 2,5-disubstituted oxazoles.Harsh reaction conditions, limited functional group tolerance.
Van Leusen Oxazole Synthesis Aldehydes, TosMICK₂CO₃ or other basesMild conditions (e.g., room temperature).[12]Good for 5-substituted oxazoles[10], mild conditions, good functional group tolerance.TosMIC can be expensive.
Vilsmeier-Haack Formylation Oxazoles, DMFPOCl₃0°C to elevated temperatures (e.g., 80°C).[3][9]Direct formylation method, generally good yields for electron-rich oxazoles.[10]Requires anhydrous conditions, sensitive to moisture[7], may not work for electron-deficient oxazoles.[7]

IV. Conclusion

The synthesis of formyloxazole derivatives is a critical endeavor in the field of medicinal chemistry, providing access to a wide array of complex molecules. The choice of synthetic strategy depends on the desired substitution pattern and the functional groups present in the target molecule. The Robinson-Gabriel and Van Leusen syntheses offer robust methods for constructing the oxazole core, with the latter generally providing milder reaction conditions. For the direct introduction of the formyl group, the Vilsmeier-Haack reaction stands out as a powerful and widely applicable method, provided that the oxazole substrate is sufficiently electron-rich and the reaction is carried out under anhydrous conditions. By understanding the mechanisms, advantages, and limitations of each of these methods, researchers can make informed decisions to efficiently synthesize the formyloxazole derivatives required for their drug discovery programs.

References

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. Available at: [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • NEW CHEMISTRY OF OXAZOLES Alfred Hassner* and Bilha Fischer Department of Chemistry, Bar-Ilan University, Ramat Gan 52900, Israe - LOCKSS: Serve Content. Available at: [Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - MDPI. MDPI. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. Pharmaguideline. Available at: [Link]

  • Vilsmeier-Haack Reaction - Master Organic Chemistry. Master Organic Chemistry. Available at: [Link]

  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Robinson-Gabriel Synthesis - SynArchive. SynArchive. Available at: [Link]

  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Available at: [Link]

  • One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO - Indian Academy of Sciences. Indian Academy of Sciences. Available at: [Link]

  • Reimer Tiemann Reaction: Mechanism and application - Chemistry Notes. Chemistry Notes. Available at: [Link]

  • The Reimer–Tiemann Reaction - ResearchGate. ResearchGate. Available at: [Link]

  • Reimer–Tiemann reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. NIH. Available at: [Link]

  • A Direct Synthesis of Oxazoles from Aldehydes - ResearchGate. ResearchGate. Available at: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar. Semantic Scholar. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives - IJMPR. IJMPR. Available at: [Link]

Sources

Comparative

Analytical Characterization of Methyl 2-formyloxazole-4-carboxylate Impurities: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the challenge of characterizing closely related structural impurities in heterocyclic building blocks. Methyl 2-formyloxazole-4-carboxylate is a critical intermed...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of characterizing closely related structural impurities in heterocyclic building blocks. Methyl 2-formyloxazole-4-carboxylate is a critical intermediate in the synthesis of complex oxazole-containing active pharmaceutical ingredients (APIs). However, its synthesis and storage inherently generate a specific profile of impurities that can jeopardize downstream reactions if not properly controlled[1].

This guide objectively compares two analytical methodologies—conventional Reversed-Phase HPLC-UV (C18) and orthogonal UPLC-MS/MS (Phenyl-Hexyl) —for the detection, separation, and structural elucidation of these impurities.

Mechanistic Origins of Oxazole Impurities

Before selecting an analytical method, we must understand the chemical nature of the analytes. The impurity profile of Methyl 2-formyloxazole-4-carboxylate typically consists of three major classes:

  • Unreacted Starting Material: Methyl oxazole-4-carboxylate.

  • Regioisomers: Formylation (e.g., via Vilsmeier-Haack) preferentially targets the C2 position. However, electrophilic attack at the C5 position generates the closely related Methyl 5-formyloxazole-4-carboxylate byproduct.

  • Degradation Products: The formyl group is susceptible to environmental moisture, leading to hydrolysis or reduction to form Methyl 2-(hydroxymethyl)oxazole-4-carboxylate [1].

ImpurityOrigins Main Methyl 2-formyloxazole-4-carboxylate (Target API) Storage Storage / Moisture Main->Storage SM Methyl oxazole-4-carboxylate (Starting Material) Process Vilsmeier-Haack Formylation SM->Process Regio Methyl 5-formyloxazole-4-carboxylate (Regioisomer) Degrad Methyl 2-(hydroxymethyl)oxazole-4-carboxylate (Degradant) Process->Main Primary Process->Regio C5 Attack Storage->Degrad Hydrolysis

Logical relationship of target synthesis and impurity origins.

Comparative Analysis: C18 vs. Phenyl-Hexyl Chemistries

The causality behind column selection is the primary driver of analytical success.

A standard C18 column separates analytes based purely on hydrophobic interactions. While this is highly effective for separating the polar hydroxymethyl degradant from the main peak[2], it fails to resolve the C2 and C5 formyl regioisomers. Because these isomers have identical partition coefficients (LogP), they co-elute on standard alkyl phases.

To overcome this, we employ a Phenyl-Hexyl column . The phenyl stationary phase introduces π−π stacking interactions. The position of the electron-withdrawing formyl group (C2 vs. C5) alters the electron density of the oxazole's delocalized π system. This subtle electronic difference creates differential binding affinities with the phenyl phase, achieving baseline resolution of the regioisomers[3].

Table 1: Methodological Comparison
Performance MetricHPLC-UV (C18 Column)UPLC-MS/MS (Phenyl-Hexyl Column)
Primary Separation Mechanism Hydrophobic partitioningHydrophobic & π−π interactions
Regioisomer Resolution (C2 vs C5) Poor (Co-elution risk)Excellent (Baseline resolution)
Sensitivity (LOD) ~0.05% area<0.01% area (High sensitivity)
Structural Elucidation None (Retention time only)High (Molecular weight & fragments)
Optimal Use Case Routine QA/QC batch releaseUnknown impurity characterization

Self-Validating Experimental Protocols

Every robust analytical workflow must be a self-validating system. The following protocols incorporate internal checks to guarantee data integrity.

ExperimentalWorkflow Prep Sample Prep (1 mg/mL) SystemSuit System Suitability (Blank & Std) Prep->SystemSuit Separation LC Separation (C18/Ph-Hex) SystemSuit->Separation Pass Criteria Detection Detection (UV & MS/MS) Separation->Detection Analysis Data Analysis (Integration) Detection->Analysis

Self-validating experimental workflow for impurity analysis.

Protocol A: Routine Purity Assessment (HPLC-UV / C18)

Objective: Quantify known polar degradants and unreacted starting materials.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and Mobile Phase B (Acetonitrile). Causality: Formic acid is chosen over phosphoric acid to maintain future MS-compatibility while providing sufficient ion-suppression for the oxazole nitrogen[2].

  • System Suitability Testing (SST):

    • Self-Validation Step 1: Inject a diluent blank (100% Acetonitrile) to confirm the absence of column carryover.

    • Self-Validation Step 2: Inject a reference standard of Methyl 2-formyloxazole-4-carboxylate (0.1 mg/mL). Verify that the Relative Standard Deviation (RSD) of the peak area is <2.0% across 5 replicates.

  • Chromatographic Separation: Inject 10 µL of the sample (1 mg/mL) onto a C18 column (150 x 4.6 mm, 3 µm). Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm, the λmax​ for the conjugated oxazole system.

Protocol B: Orthogonal Structural Elucidation (UPLC-MS/MS / Phenyl-Hexyl)

Objective: Resolve co-eluting regioisomers and confirm impurity molecular weights.

  • MS Tuning & Calibration: Calibrate the triple quadrupole mass spectrometer in Electrospray Ionization positive mode (ESI+). Optimize the declustering potential for the m/z 156.03 precursor ion.

  • Chromatographic Separation: Inject 2 µL of the sample onto a Phenyl-Hexyl column (50 x 2.1 mm, 1.7 µm). Run a rapid gradient (10% B to 80% B over 5 minutes) at 0.4 mL/min. Causality: The sub-2 µm particles combined with the π−π selectivity of the Phenyl-Hexyl phase provide ultra-high efficiency resolution of the C2 and C5 isomers[3].

  • Multiple Reaction Monitoring (MRM):

    • Self-Validation Step: Monitor both the quantifier ion transition (e.g., 156.0→128.0 ) and the qualifier ion transition (e.g., 156.0→96.0 ). A consistent ion ratio between these transitions validates peak purity and confirms identity.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior and mass spectrometric transitions for the target product and its primary impurities.

Table 2: Chromatographic & MS/MS Data Summary
CompoundImpurity TypePrecursor Ion [M+H]+Key Product Ions (m/z)Rel. Retention Time (C18)Rel. Retention Time (Ph-Hex)
Methyl oxazole-4-carboxylateStarting Material128.03100.0, 68.00.850.72
Methyl 2-formyloxazole-4-carboxylate Target API 156.03 128.0, 96.0 1.00 1.00
Methyl 5-formyloxazole-4-carboxylateRegioisomer156.03128.0, 96.01.02 (Co-elutes)1.15 (Resolved)
Methyl 2-(hydroxymethyl)oxazole-4-carboxylateHydrolysis Degradant158.04126.0, 98.00.650.55

References

  • SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from[Link][2]

  • ACS Publications. Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors. Journal of Medicinal Chemistry. Retrieved from[Link][3]

Sources

Validation

Cross-Validation of Analytical Data for Methyl 2-formyloxazole-4-carboxylate: A Comparative Guide for Synthetic Building Blocks

Executive Summary & Strategic Context In modern drug discovery and medicinal chemistry, oxazole-containing scaffolds are ubiquitous, frequently serving as bioisosteres for amides and esters in peptidomimetics or as core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In modern drug discovery and medicinal chemistry, oxazole-containing scaffolds are ubiquitous, frequently serving as bioisosteres for amides and esters in peptidomimetics or as core pharmacophores in kinase inhibitors. Methyl 2-formyloxazole-4-carboxylate (1) [1] is a highly versatile bifunctional building block. It possesses an electrophilic aldehyde at the C-2 position (ideal for reductive aminations or Wittig olefinations) and a stable methyl ester at the C-4 position (primed for downstream saponification and amidation).

However, the commercial and synthetic utility of this building block hinges on absolute regiochemical and structural purity. Synthesizing formyloxazoles often involves the ozonolysis of vinyl precursors [2], which can lead to over-oxidation or isomeric mixtures if not strictly controlled. This guide provides a rigorous, objective comparison of the analytical profiles of Methyl 2-formyloxazole-4-carboxylate against its primary regioisomer and its heteroatom analog, establishing a self-validating framework for quality control.

The Comparative Matrix: Target vs. Alternatives

To establish a robust analytical baseline, we must cross-validate our target against structurally similar alternatives that frequently appear as synthetic byproducts or alternative design choices:

  • The Target: Methyl 2-formyloxazole-4-carboxylate. The aldehyde is adjacent to the oxygen/nitrogen (C-2), and the ester is at C-4.

  • Alternative A (The Regioisomer): Methyl 5-formyloxazole-4-carboxylate. A common isomeric confounder where the formyl group is at the C-5 position.

  • Alternative B (The Heteroatom Analog): Methyl 2-formylthiazole-4-carboxylate. The sulfur analog. While chemically distinct, comparing its analytical signature highlights the profound electronic impact of the heteroatom on spectroscopic data [3].

Causality in Analytical Variance

As an application scientist, it is critical to understand why these molecules present different analytical signatures, rather than just memorizing their spectral shifts.

Nuclear Magnetic Resonance (NMR) Causality: The magnetic shielding of the ring protons in azoles is dictated by the electronegativity of the heteroatoms and the resulting ring current [3]. In the Target (2-formyl), the sole ring proton is at C-5. This proton is highly deshielded by the adjacent ring oxygen and the inductively withdrawing C-4 ester, pushing its 1 H NMR shift downfield (~8.45 ppm). In contrast, Alternative A (5-formyl) has its proton at C-2, situated between the oxygen and nitrogen. While still deshielded, the lack of a directly adjacent ester group typically results in a slightly more upfield shift (~8.12 ppm) compared to the C-5 proton of the target.

Chromatographic (LC-MS) Causality: Retention time in reverse-phase chromatography is a function of lipophilicity (LogP) and polarizability. Alternative B (the thiazole analog) replaces the oxazole oxygen with sulfur. Sulfur is larger, more polarizable, and significantly more lipophilic than oxygen. Consequently, the thiazole analog will exhibit a markedly longer retention time on a C18 column compared to the highly polar oxazole target, despite having nearly identical molecular geometries.

Causality A Heteroatom Substitution (O vs. S) B Electronegativity & Anisotropy Changes A->B C NMR Chemical Shift Variance (C-5 Proton) B->C Magnetic Shielding D Lipophilicity Alteration (LogP Shift) B->D Partition Coefficient E UPLC Retention Time Variance D->E

Causal relationship between heteroatom substitution and analytical readouts.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every parameter is chosen to eliminate ambiguity between the target and its alternatives.

Protocol 1: High-Resolution NMR Spectroscopy ( 1 H and 13 C)

Objective: Differentiate regiochemistry via proton chemical shifts and carbon backbone mapping.

  • Sample Preparation: Weigh exactly 10.0 ± 0.1 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is selected because it is non-exchanging, preserving the aldehyde proton signal. TMS provides an absolute 0.00 ppm baseline, critical for resolving the subtle ~0.3 ppm difference between the C-2 and C-5 protons of the regioisomers.

  • Acquisition Parameters ( 1 H): Acquire at 400 MHz. Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

    • Causality: Aldehyde protons often exhibit longer T1​ relaxation times. A 2.0s delay ensures complete longitudinal magnetization recovery, allowing for accurate integration (1:1 ratio between the ring proton and the aldehyde proton).

  • Acquisition Parameters ( 13 C): Acquire at 100 MHz. Set D1 to 2.5 seconds, 1024 scans.

Protocol 2: UPLC-HRMS (Isotopic & Retention Profiling)

Objective: Confirm exact mass and differentiate the oxazole from the thiazole analog via lipophilicity.

  • Sample Preparation: Prepare a 1.0 mg/mL stock in LC-MS grade Acetonitrile. Dilute to a final working concentration of 10 µg/mL in 50:50 Water:Acetonitrile.

  • Chromatography: Inject 2.0 µL onto a Waters Acquity BEH C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in H 2​ O. Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.5 mL/min.

    • Causality: The acidic modifier (Formic Acid) ensures consistent protonation of the azole nitrogen, maximizing the [M+H]+ signal in positive ESI mode. The rapid 3-minute gradient is steep enough to elute the polar oxazole quickly while providing baseline resolution against the more lipophilic thiazole analog.

Workflow N1 Synthesized Building Block (CAS: 2090138-84-2) N2 UPLC-HRMS Profiling (Isotopic Distribution) N1->N2 Mass & Purity N3 1D & 2D NMR Spectroscopy (Regiochemical Assignment) N1->N3 Structural Integrity N4 FT-IR Spectroscopy (Carbonyl Differentiation) N1->N4 Functional Groups N5 Validated Methyl 2-formyloxazole-4-carboxylate N2->N5 N3->N5 N4->N5

Multiplexed analytical workflow for the validation of oxazole building blocks.

Quantitative Data Synthesis

The following table synthesizes the expected analytical readouts based on the protocols above, allowing researchers to rapidly cross-validate their synthesized or procured batches.

CompoundStructure Type 1 H NMR: Ring Proton (δ, ppm) 1 H NMR: Aldehyde (δ, ppm)UPLC RT (min)HRMS [M+H]+ (m/z)
Methyl 2-formyloxazole-4-carboxylate Target~ 8.45 (s, 1H, C5-H)~ 9.82 (s, 1H)1.45156.0295
Methyl 5-formyloxazole-4-carboxylate Regioisomer~ 8.12 (s, 1H, C2-H)~ 10.15 (s, 1H)1.38156.0295
Methyl 2-formylthiazole-4-carboxylate Heteroatom Analog~ 8.60 (s, 1H, C5-H)~ 9.95 (s, 1H)2.10172.0067

Note: NMR shifts are referenced to CDCl 3​ at 400 MHz. UPLC retention times are relative to the 3.0-minute gradient specified in Protocol 2.

Conclusion

The successful integration of Methyl 2-formyloxazole-4-carboxylate into complex synthetic pathways requires absolute certainty of its structural identity. By cross-validating the compound against its regioisomer and heteroatom analog using a combination of high-resolution NMR and UPLC-MS, researchers can confidently map the distinct electronic and lipophilic properties of the oxazole core. Adhering to the self-validating protocols outlined in this guide ensures that downstream reactions—whether Wittig olefinations at the C-2 formyl group or amidation at the C-4 ester—proceed with predictable, high-fidelity kinetics.

References

  • Shielding in and around Oxazole, Imidazole, and Thiazole: How Does the Second Heteroatom Affect Aromaticity and Bonding?, The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Oxazole Esters

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the oxazole scaffold is a privileged heterocycle, forming the core of numerous compounds with a wide spectrum of bi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the oxazole scaffold is a privileged heterocycle, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Often, these scaffolds are functionalized with ester groups to modulate their physicochemical properties and, consequently, their therapeutic efficacy. A common strategic choice in drug design is the selection of the alkyl group of an ester, with methyl and ethyl esters being the most frequent options. This seemingly minor modification can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its intrinsic biological activity.

This guide provides an in-depth technical comparison of the anticipated biological activities of methyl versus ethyl oxazole esters. While direct comparative studies on a single oxazole core are not extensively reported in the public domain, this analysis synthesizes established principles of structure-activity relationships (SAR), physicochemical properties, and metabolic stability to provide a predictive framework for researchers. The insights presented are supported by data from analogous chemical series and are intended to inform the rational design of novel oxazole-based therapeutic agents.

The Physicochemical Dichotomy: Methyl vs. Ethyl Esters

The choice between a methyl and an ethyl ester introduces subtle yet significant changes to the molecular properties of an oxazole derivative. These differences are rooted in the size, lipophilicity, and metabolic stability of the respective alkyl groups.

PropertyMethyl EsterEthyl EsterImplication for Biological Activity
Molecular Weight LowerHigherMinimal direct impact on activity, but can influence formulation and dosing.
Lipophilicity (logP) LowerHigherIncreased lipophilicity of the ethyl ester can enhance membrane permeability and cell uptake, potentially leading to increased potency. However, it can also lead to decreased aqueous solubility and increased plasma protein binding.[4][5]
Steric Hindrance LowerHigherThe smaller methyl group may allow for better binding to certain enzyme active sites, while the bulkier ethyl group could provide more selective interactions or, conversely, cause steric clashes.
Metabolic Stability Generally HigherGenerally LowerMethyl esters tend to be more resistant to hydrolysis by plasma esterases compared to their ethyl counterparts.[6][7] This can lead to a longer half-life and sustained biological effect for the methyl ester.

These fundamental differences form the basis for hypothesizing how methyl and ethyl oxazole esters might diverge in their biological performance.

Comparative Biological Activity: A Predictive Analysis

Based on the physicochemical properties and drawing parallels from related compound classes, we can project the likely differences in the biological activities of methyl and ethyl oxazole esters.

Anticancer Activity

The cytotoxic potential of oxazole derivatives against various cancer cell lines is a well-documented area of research.[2][8] The choice of the ester group can influence this activity through several mechanisms.

  • Cellular Uptake and Target Engagement: The higher lipophilicity of an ethyl oxazole ester may facilitate its passive diffusion across the cell membrane, leading to higher intracellular concentrations and potentially greater cytotoxicity compared to its methyl analog.[9] This enhanced uptake could be crucial for compounds targeting intracellular components.

  • Prodrug Strategy: A methyl oxazole ester , with its potentially greater stability against plasma esterases, might be more suitable as a prodrug designed to reach a target tissue before being hydrolyzed to the active carboxylic acid form.[6][7] This could be advantageous for targeted drug delivery and reducing systemic toxicity.

While direct comparative data for oxazole esters is limited, a study on analogous compounds, methyl and ethyl caffeates, showed that the methyl ester exhibited more pronounced cytotoxic activity against several human cancer cell lines. This suggests that for some scaffolds, the smaller size of the methyl group might be beneficial for interacting with the biological target.

Anti-inflammatory Activity

Oxazole derivatives have been investigated for their potential to modulate inflammatory pathways.[1][10] The nature of the ester group can impact their anti-inflammatory efficacy.

  • Enzyme Inhibition: For oxazole esters designed to inhibit enzymes like cyclooxygenase (COX), the steric profile of the ester can be critical. The smaller methyl group might fit more readily into a compact active site, leading to more potent inhibition. Conversely, the larger ethyl group could form more extensive hydrophobic interactions within a larger binding pocket, enhancing inhibitory activity.

  • Modulation of Signaling Pathways: The anti-inflammatory effects of some compounds are mediated by their ability to influence cellular signaling cascades. The potentially higher cell permeability of ethyl oxazole esters could lead to more effective modulation of intracellular signaling pathways involved in inflammation.

Interestingly, a comparative study on caffeate esters demonstrated that ethyl caffeate was a more potent inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages than methyl caffeate, suggesting superior anti-inflammatory activity for the ethyl ester in that specific context.

Antimicrobial Activity

The antimicrobial properties of oxazole-containing compounds have been a subject of interest for developing new antibiotics.[2][8][11] The choice between a methyl and an ethyl ester can influence the antimicrobial spectrum and potency.

  • Bacterial Cell Wall Penetration: The ability of a compound to penetrate the bacterial cell wall is crucial for its antimicrobial action. The increased lipophilicity of an ethyl oxazole ester might enhance its ability to traverse the lipid-rich outer membrane of Gram-negative bacteria, potentially leading to broader-spectrum activity.

  • Efflux Pump Susceptibility: Bacterial efflux pumps are a major mechanism of antibiotic resistance. The structural differences between methyl and ethyl esters could influence their recognition and transport by these pumps. It is conceivable that one form may be a poorer substrate for a particular efflux pump, thereby retaining higher intracellular concentrations and greater efficacy.

Structure-Activity Relationship (SAR): The Ester's Role

The ester group in an oxazole derivative is not merely a placeholder but an active participant in defining the molecule's biological profile. The SAR is a complex interplay of electronics, sterics, and physicochemical properties.

SAR_Ester_Choice cluster_ester Ester Group Modification cluster_properties Physicochemical Properties cluster_activity Biological Outcome Methyl Ester Methyl Ester Lipophilicity Lipophilicity Methyl Ester->Lipophilicity Lower Metabolic Stability Metabolic Stability Methyl Ester->Metabolic Stability Higher Steric Profile Steric Profile Methyl Ester->Steric Profile Less Bulky Ethyl Ester Ethyl Ester Ethyl Ester->Lipophilicity Higher Ethyl Ester->Metabolic Stability Lower Ethyl Ester->Steric Profile More Bulky Cell Permeability Cell Permeability Lipophilicity->Cell Permeability Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Target Binding Target Binding Steric Profile->Target Binding Overall Potency Overall Potency Cell Permeability->Overall Potency Target Binding->Overall Potency Pharmacokinetics->Overall Potency

Caption: Influence of methyl vs. ethyl ester choice on biological activity.

Experimental Protocols for Comparative Analysis

To empirically determine the differential biological activities of methyl and ethyl oxazole esters, a series of standardized in vitro assays are recommended. The following protocols provide a framework for such a comparative study.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which the compounds exhibit cytotoxic effects on cancer cell lines.

Workflow for Cytotoxicity Assessment:

Caption: General workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of the methyl and ethyl oxazole esters in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the culture medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) for each compound.

Protocol 2: In Vitro Anti-inflammatory Activity (Inhibition of Protein Denaturation)

This assay provides a preliminary indication of anti-inflammatory activity by measuring the ability of the compounds to inhibit heat-induced protein denaturation.

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the methyl and ethyl oxazole esters.

  • Control: A control solution is prepared with 2 mL of distilled water instead of the test compounds.

  • Incubation: Incubate the mixtures at 37°C for 15 minutes.

  • Heating: Heat the mixtures at 70°C for 5 minutes.

  • Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microbial strains.

Workflow for MIC Determination:

MIC_Workflow A Prepare serial dilutions of methyl and ethyl oxazole esters in a 96-well plate B Inoculate each well with a standardized microbial suspension A->B C Include positive (microbe, no compound) and negative (broth only) controls B->C D Incubate the plate under appropriate conditions C->D E Visually assess microbial growth in each well D->E F Determine the MIC as the lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of the methyl and ethyl oxazole esters in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The selection between a methyl and an ethyl ester on an oxazole scaffold is a critical decision in the drug design process, with significant implications for the resulting compound's biological activity. While the ethyl ester's increased lipophilicity may enhance cell permeability and, in some cases, potency, the methyl ester's greater metabolic stability could lead to a more favorable pharmacokinetic profile. The ultimate biological effect is a nuanced outcome of these competing factors and their interplay with the specific biological target and system.

The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of these differences. By systematically assessing the cytotoxic, anti-inflammatory, and antimicrobial activities of methyl and ethyl oxazole ester pairs, researchers can generate the data necessary to make informed decisions in the development of novel and effective therapeutic agents. This comparative approach is essential for optimizing the pharmacological properties of this versatile and promising class of heterocyclic compounds.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. Available at: [Link]

  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI. Available at: [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Preprints.org. Available at: [Link]

  • Lipophilicity in PK design: methyl, ethyl, futile. PubMed. Available at: [Link]

  • Lipophilicity in PK Design: Methyl, Ethyl, Futile. ResearchGate. Available at: [Link]

  • Structure-Activity Relationship of New Antituberculosis Agents Derived from Oxazoline and Oxazole Esters. PMC. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. ResearchGate. Available at: [Link]

  • The impact of N-methylation on aqueous solubility and lipophilicity. RSC Publishing. Available at: [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. ResearchGate. Available at: [Link]

  • Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. PMC. Available at: [Link]

  • Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. ACS Publications. Available at: [Link]

  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. PubMed. Available at: [Link]

  • Antimicrobial Screening of Some Newly Synthesized Triazoles. ResearchGate. Available at: [Link]

  • A comprehensive review on biological activities of oxazole derivatives. SpringerLink. Available at: [Link]

  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR. Available at: [Link]

  • Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology. Available at: [Link]

  • Synthetic bakuchiol derivatives: ester and ether analogs with activity against clinically important bacteria. Frontiers. Available at: [Link]

  • Synthesis and evaluation of the cytotoxic activity of novel ethyl 4-[4-(4-substitutedpiperidin-1-yl)]benzyl-phenylpyrrolo[1,2-a]quinoxaline-carboxylate derivatives in myeloid and lymphoid leukemia cell lines. PubMed. Available at: [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. NIO. Available at: [Link]

  • Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link]

  • Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. ResearchGate. Available at: [Link]

  • Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. ACS Publications. Available at: [Link]

  • Comparison of Chemical and Enzymatic Methods for the Transesterification of Waste Fish Oil Fatty Ethyl Esters with Different Alcohols. PubMed. Available at: [Link]

  • General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate and its derivatives. ResearchGate. Available at: [Link]

  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. Available at: [Link]

  • Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences. Available at: [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. Available at: [Link]

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PMC. Available at: [Link]

  • Synthesis and antimicrobial screening of 2H, 5H-3-(5′-methyl- 7′-oxo-7′h-thiazolo [3′,2′-a] pyrimidin-3′-yl)- pyrano [3,2-c] benzopyran -2,5-diones. ResearchGate. Available at: [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. Available at: [Link]

  • View of Screening of anti-inflammatory activity of 4.5-dihydroisoxazol-5-carboxamide (PAR-2 inhibitors) based on formaldehyde oedema model among white lab rats. Medical Science. Available at: [Link]

  • Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. Available at: [Link]

  • Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, Volume 23, Number 4. Bentham Science. Available at: [Link]

Sources

Validation

A Comparative Guide to Methyl 2-formyloxazole-4-carboxylate and Its Heterocyclic Alternatives for Drug Discovery and Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical decision that profoundly influence...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate biological activity of the target molecules. Among the myriad of available synthons, heterocyclic aldehydes are of particular importance, serving as versatile intermediates for the construction of complex molecular architectures. This guide provides an in-depth comparison of Methyl 2-formyloxazole-4-carboxylate with its prominent isosteres, Methyl 2-formylthiazole-4-carboxylate and Methyl 4-formylisoxazole-5-carboxylate. We will objectively evaluate their performance in key synthetic transformations, supported by available experimental data, to empower researchers in making informed decisions for their specific applications.

Introduction: A Trio of Versatile Heterocyclic Aldehydes

The three building blocks at the center of this guide share a common structural motif: a five-membered heterocyclic ring bearing both a formyl and a methyl carboxylate group. These functionalities provide a rich platform for a diverse array of chemical modifications.

  • Methyl 2-formyloxazole-4-carboxylate features an oxazole ring, a heterocycle known to be a bioisosteric replacement for amide and ester groups, potentially enhancing pharmacokinetic properties.[1]

  • Methyl 2-formylthiazole-4-carboxylate , its sulfur-containing analog, is a well-established building block, notably used in the synthesis of the gout medication Febuxostat.[1]

  • Methyl 4-formylisoxazole-5-carboxylate , an isomer of the oxazole, offers a different arrangement of heteroatoms, which can significantly impact its electronic properties and reactivity.

The subtle differences in the heteroatoms and their positions within the ring bestow distinct chemical personalities upon these molecules, influencing their stability, reactivity, and suitability for various synthetic strategies.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of these building blocks is essential for predicting their behavior in both chemical reactions and biological systems.

PropertyMethyl 2-formyloxazole-4-carboxylateMethyl 2-formylthiazole-4-carboxylateMethyl 4-formylisoxazole-5-carboxylate
Molecular Formula C₇H₅NO​C₇H₅NO₃SC₇H₅NO​
Molecular Weight 155.12 g/mol 171.18 g/mol 155.12 g/mol
General Stability Less aromatic, more susceptible to ring-opening under harsh acidic or basic conditions.[1]More aromatic and generally more stable than the oxazole analog.[1]Generally stable, but the N-O bond can be susceptible to cleavage under certain reductive conditions.
Commercial Availability Less common, often synthesized as needed.Commercially available from various suppliers.Commercially available.

Note: Data for Methyl 2-formyloxazole-4-carboxylate is less prevalent in the literature; some properties are inferred from its ethyl ester analog.

Synthetic Accessibility: Pathways to the Building Blocks

The ease of synthesis or commercial availability of a building block is a crucial factor in its practical application.

Methyl 2-formyloxazole-4-carboxylate: The synthesis of this compound is not as widely documented as its thiazole counterpart. A common laboratory-scale approach involves a two-step process: the formation of a vinyl-substituted oxazole followed by oxidative cleavage.[2] Another potential route is the direct formylation of a suitable oxazole precursor.[3]

Methyl 2-formylthiazole-4-carboxylate: This building block is more readily accessible, with well-established synthetic protocols driven by its use in pharmaceutical manufacturing. The Hantzsch thiazole synthesis is a common and efficient method for constructing the thiazole core.[1]

Methyl 4-formylisoxazole-5-carboxylate: The synthesis of this isoxazole derivative can be achieved through various methods, often involving the reaction of a β-enamino ketoester with hydroxylamine.[4]

Head-to-Head Comparison of Reactivity in Key Transformations

The utility of these building blocks is ultimately determined by their performance in common synthetic reactions. The following sections provide a comparative analysis of their reactivity, supported by typical experimental yields where available. It is important to note that direct comparative studies for the methyl esters are scarce, and much of the data is extrapolated from studies on their ethyl ester analogs.[1]

Wittig Reaction

The Wittig reaction is a cornerstone of alkene synthesis. The reactivity of the formyl group in these heterocycles is generally high, though the stability of the ring under the basic conditions of the reaction can be a concern, particularly for the oxazole.[1]

Building BlockTypical Yield Range (%)Notes
Methyl 2-formyloxazole-4-carboxylate 50-85% (for ethyl ester)Milder reaction conditions may be necessary to prevent potential ring degradation.[1]
Methyl 2-formylthiazole-4-carboxylate 50-85% (for ethyl ester)Generally robust and performs well in this transformation.[1]
Methyl 4-formylisoxazole-5-carboxylate Not widely reportedExpected to be reactive, similar to other heterocyclic aldehydes.

Experimental Protocol: Wittig Reaction (General) A detailed protocol for a Wittig reaction can be found in various organic chemistry resources.[5][6]

Caption: General workflow for the Wittig reaction.

Reductive Amination

Reductive amination is a vital tool for introducing amine functionalities. All three building blocks are expected to perform well in this reaction due to the electrophilic nature of their formyl groups.[1]

Building BlockTypical Yield Range (%)Notes
Methyl 2-formyloxazole-4-carboxylate 60-90% (for ethyl ester)A highly efficient transformation for this scaffold.[1]
Methyl 2-formylthiazole-4-carboxylate 60-90% (for ethyl ester)A reliable and widely used reaction for this building block.[1]
Methyl 4-formylisoxazole-5-carboxylate Not widely reportedExpected to undergo reductive amination efficiently.

Experimental Protocol: Reductive Amination (General) A general procedure for reductive amination involves the reaction of the aldehyde with an amine in the presence of a reducing agent like sodium triacetoxyborohydride.[7][8]

Caption: General workflow for reductive amination.

Knoevenagel Condensation

The Knoevenagel condensation is a reliable method for carbon-carbon bond formation. Both the oxazole and thiazole aldehydes are expected to perform well in this reaction.[1]

Building BlockTypical Yield Range (%)Notes
Methyl 2-formyloxazole-4-carboxylate 70-95% (for ethyl ester)A reliable method for chain extension.[1]
Methyl 2-formylthiazole-4-carboxylate 70-95% (for ethyl ester)Performs well under standard Knoevenagel conditions.[1]
Methyl 4-formylisoxazole-5-carboxylate Not widely reportedExpected to be a suitable substrate for this condensation.

Experimental Protocol: Knoevenagel Condensation (General) A typical Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a base catalyst.[9][10]

Caption: General workflow for the Knoevenagel condensation.

Unique Reactivity and Considerations

Beyond these common transformations, the inherent properties of the heterocyclic cores offer unique synthetic opportunities and also present specific challenges.

  • Methyl 2-formyloxazole-4-carboxylate: The lower aromaticity of the oxazole ring makes it susceptible to ring-opening reactions, but it also allows it to participate in Diels-Alder cycloadditions, providing a pathway to complex polycyclic systems not readily accessible with the thiazole analog.[1]

  • Methyl 2-formylthiazole-4-carboxylate: The greater stability of the thiazole ring makes it a more robust building block for multi-step syntheses where harsh reaction conditions may be required.[1]

  • Methyl 4-formylisoxazole-5-carboxylate: The N-O bond in the isoxazole ring can be a site of cleavage under reductive conditions, which can be either a desired transformation to unmask other functional groups or an unwanted side reaction.

Conclusion and Recommendations

The choice between Methyl 2-formyloxazole-4-carboxylate and its thiazole and isoxazole alternatives is a nuanced decision that depends on the specific goals of the synthetic chemist or drug discovery program.

  • Methyl 2-formylthiazole-4-carboxylate stands out as the most robust and well-documented of the three, making it a reliable choice for general applications where stability is paramount. Its commercial availability further enhances its appeal.

  • Methyl 2-formyloxazole-4-carboxylate , while less stable and less commercially available, offers unique synthetic potential through its participation in cycloaddition reactions. It serves as an excellent bioisosteric replacement for amides and esters, which can be a valuable strategy in lead optimization.

  • Methyl 4-formylisoxazole-5-carboxylate provides an alternative substitution pattern that can be explored to modulate the electronic and steric properties of a target molecule. Its reactivity is expected to be comparable to the other two aldehydes in many standard transformations.

Ultimately, the optimal building block will be determined by a careful consideration of the desired final molecular architecture, the planned synthetic route, and the specific biological target. This guide provides a framework for making that selection, empowering researchers to leverage the unique strengths of each of these versatile heterocyclic aldehydes.

References

  • A Comparative Guide to Ethyl 2-formyloxazole-4- carboxylate and Ethyl 2-formylthiazole-4- carboxylate for Chemical Synthesis and Drug Discovery. Benchchem.
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • 2-Methyloxazole-4-carboxylic acid. BLD Pharm.
  • Synthesis of Ethyl 2-Formyloxazole-4-carboxylate: A Detailed Protocol for Researchers. Benchchem.
  • Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. (2014).
  • An In-Depth Technical Guide to the Synthesis of Ethyl 2-formyloxazole-4-carboxyl
  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. (2021).
  • Methyl 2-methyloxazole-4-carboxyl
  • Methyl 2-methyloxazole-4-carboxyl
  • Sigma Aldrich Methyl 2-methyloxazole-4-carboxyl
  • Methyl 2-methyloxazole-4-carboxyl
  • Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.
  • An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxyl
  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv
  • Direct Brønsted Acid Catalyzed Reductive Amin
  • Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Wittig Reaction. Organic Chemistry Portal.
  • The Wittig Reaction.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PMC.
  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference. (2011). PubMed.
  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: There is no difference. (2019).
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals.
  • Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles.
  • "Ethyl 2-formyloxazole-4-carboxylate" vs. other formylating agents for heterocycles. Benchchem.
  • Ethyl 2-amino-1,3-thiazole-4-carboxyl
  • Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. (2005).
  • Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole. (2009). PMC.
  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)
  • Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)
  • Method for the synthesis of substituted formylamines and substituted amines. (2008).
  • Synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from methyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-5-carboxyl
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. KTU ePubl.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-formyloxazole-4-carboxylate

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical reactivity. When handling highly functionalized building blocks like Methyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical extension of chemical reactivity. When handling highly functionalized building blocks like Methyl 2-formyloxazole-4-carboxylate, your Personal Protective Equipment (PPE) and operational protocols serve as your final engineering controls against specific molecular mechanisms.

This guide provides researchers and drug development professionals with a self-validating system for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To establish a truly safe laboratory environment, it is critical to understand the 1[1] rather than blindly applying protective gear. Methyl 2-formyloxazole-4-carboxylate (CAS: 2090138-84-2)[2] features two highly reactive moieties: an ester and a C2-formyl (aldehyde) group.

Aldehyde Reactivity (Sensitization & Irritation): The formyl group is a potent electrophile. If exposed to skin, eyes, or mucous membranes, it rapidly undergoes nucleophilic attack by primary amines (such as the lysine residues present in epidermal and corneal proteins). This reaction forms Schiff bases, leading to covalent protein adduction. This specific mechanism is the primary cause of contact dermatitis, severe eye damage, and .

Hazard_Mechanism Aldehyde Methyl 2-formyloxazole-4-carboxylate (Electrophilic Formyl Group) Reaction Schiff Base Formation (Covalent Protein Adduction) Aldehyde->Reaction Skin Exposed Skin/Mucosa (Nucleophilic Amine Groups) Skin->Reaction Outcome Tissue Irritation & Allergic Sensitization Reaction->Outcome

Mechanistic pathway of aldehyde-induced tissue sensitization.

Quantitative Hazard Data & PPE Matrix

Before initiating any workflow, review the quantitative thresholds that dictate our safety parameters.

Property / HazardValue / SpecificationPPE & Handling Implication
CAS Number 2090138-84-2Ensure exact match on all hazardous waste labels[2].
Molecular Weight 155.11 g/mol Low molecular weight increases volatility; fume hood mandatory.
OSHA STEL (Aldehydes) 2.0 ppm (15 min)Strict use of engineering controls to prevent inhalation.
Fume Hood Face Velocity 80–120 fpmMinimum required airflow for safe powder/vapor handling[3].

To mitigate the risks of covalent protein adduction, the following PPE matrix must be strictly adhered to[3]:

Protection ZoneRequired PPE SpecificationMechanistic Justification
Ocular (Eyes) Chemical splash goggles (ANSI Z87.1). Face shield required if handling >50g.The formyl group causes rapid cross-linking of corneal proteins. Standard safety glasses are insufficient against vapor or micro-splashes.
Dermal (Hands) Double-gloving with heavy-duty Nitrile (minimum 5 mil thickness).Nitrile provides excellent resistance to esters and aldehydes. Double gloving ensures the inner glove remains uncompromised during outer-glove removal.
Dermal (Body) Flame-resistant, knee-length laboratory coat (fully buttoned) and closed-toe shoes.Prevents systemic dermal absorption. Synthetic clothing must be avoided as it can melt into the skin during a secondary fire hazard[3].
Respiratory Operations must be confined to a certified chemical fume hood.Prevents inhalation of volatile electrophilic vapors that sensitize the respiratory tract.

Step-by-Step Operational Workflow

This protocol is designed as a self-validating system. Each step verifies the safety of the previous one, ensuring zero-exposure during the weighing and transfer of Methyl 2-formyloxazole-4-carboxylate.

Operational_Workflow Start Pre-Operation Check (Verify Fume Hood Flow) PPE Don Required PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Handling Weighing & Transfer (Inside Fume Hood) PPE->Handling Spill Spill Detected? Handling->Spill Clean Emergency Spill Protocol Spill->Clean Yes Proceed Execute Reaction/Assay Spill->Proceed No Disposal Hazardous Waste Disposal Clean->Disposal Proceed->Disposal

Self-validating operational workflow for handling hazardous oxazole derivatives.

Phase 1: Pre-Operation Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood has a continuous face velocity of 80–120 feet per minute (fpm). Do not proceed if the hood alarm is active or the sash is above the designated safe operating height[3].

  • Clear the Deck: Remove incompatible chemicals from the hood workspace, specifically strong oxidizers, strong bases, and primary amines (which could trigger an uncontrolled exothermic Schiff base formation)[1].

  • Don PPE: Apply the PPE matrix outlined above. Inspect your outer nitrile gloves for micro-tears before handling the reagent bottle.

Phase 2: Weighing and Transfer

  • Static Mitigation: Because fine functionalized powders can be easily dispersed by static electricity, use an anti-static gun (e.g., Zerostat) on the weighing boat and your spatula prior to transfer.

  • Containment Weighing: Place an analytical balance inside the fume hood. Tare a disposable, anti-static weigh boat.

  • Transfer: Using a clean, dry stainless-steel or PTFE spatula, carefully transfer the Methyl 2-formyloxazole-4-carboxylate. Cap the reagent bottle immediately after use to prevent ambient moisture from hydrolyzing the ester moiety.

  • Sealing: If transferring the weighed solid to another laboratory zone, place the sealed reaction vessel inside a secondary containment unit (e.g., a shatter-proof plastic carrier) before exiting the fume hood.

Emergency Response & Spill Management

If a spill occurs, immediate containment is required to prevent vapor accumulation and cross-contamination.

  • Evacuate and Isolate: For spills >50g outside a fume hood, evacuate the immediate laboratory area, restrict access, and allow the HVAC system to clear ambient vapors.

  • Neutralization/Absorption: Do not use water initially, as it may spread the compound. Cover the solid spill with an inert, absorbent material (e.g., dry sand, vermiculite, or a commercial chemical spill kit absorbent).

  • Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a dedicated hazardous waste bucket.

  • Surface Decontamination: Wash the contaminated surface thoroughly with cold water and a mild detergent at least twice to hydrolyze and remove residual traces of the aldehyde.

Disposal & Waste Management

Proper disposal prevents downstream environmental contamination and protects waste-handling personnel from unexpected exposure.

  • Solid Waste: Contaminated outer gloves, weigh boats, and paper towels must be placed in a clearly labeled "Hazardous Solid Waste - Aldehyde/Ester Contaminated" container.

  • Liquid Waste: If the compound is dissolved in an organic solvent (e.g., Dichloromethane or DMSO), it must be disposed of in a "Halogenated" or "Non-Halogenated" organic waste carboy, respectively. Never mix with amine-containing waste streams to prevent unwanted in-situ reactions.

  • Labeling: All waste containers must display the full chemical name (Methyl 2-formyloxazole-4-carboxylate) and CAS number (2090138-84-2)[2].

References

  • American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. Retrieved from:[Link]

  • Centers for Disease Control and Prevention (CDC). School Chemistry Laboratory Safety Guide. Retrieved from: [Link]

  • University of Rochester Environmental Health & Safety. Formaldehyde & Aldehyde Spill Protocol for Laboratory Personnel. Retrieved from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.